Pobilukast
Description
See also: Pobilukast Edamine (active moiety of).
Structure
2D Structure
Properties
CAS No. |
107023-41-6 |
|---|---|
Molecular Formula |
C26H34O5S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H34O5S/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31)/t24-,25-/m1/s1 |
InChI Key |
PZIFPMYXXCAOCC-JWQCQUIFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O |
Synonyms |
2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid pobilukast pobilukast edamine pobilukast edamine, (R-(R*,S*))-isomer pobilukast, sodium salt SK and F 104353 SK and F 104353-Z2 SK and F-104353 SKF 104353 |
Origin of Product |
United States |
Foundational & Exploratory
Pobilukast: A Technical Guide to its Mechanism of Action as a Cysteinyl Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pobilukast, also known as SKF 104,353, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the CysLT1 receptor and the subsequent functional consequences. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of leukotriene receptor antagonists. The information presented is based on preclinical in vitro and in vivo studies.
Introduction to Cysteinyl Leukotrienes and their Receptors
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid.[1] They are produced by various inflammatory cells, such as mast cells and eosinophils, and play a crucial role in the pathophysiology of asthma and allergic rhinitis.[1] The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors.[2] Activation of the CysLT1 receptor, in particular, leads to a cascade of events including smooth muscle contraction, bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment in the airways.[1]
This compound: A CysLT1 Receptor Antagonist
This compound is a synthetic compound that acts as a competitive antagonist at the CysLT1 receptor.[3] By binding to this receptor, this compound prevents the binding of endogenous CysLTs, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. Preclinical studies have demonstrated its high affinity and selectivity for the CysLT1 receptor.
Quantitative Analysis of this compound's Pharmacological Activity
The following tables summarize the key quantitative data from preclinical studies that characterize the potency and efficacy of this compound.
Table 1: Receptor Binding Affinity of this compound
| Species | Tissue/Cell Preparation | Radioligand | Kᵢ (nM) | Reference |
| Human | Lung Membranes | [³H]LTD₄ | 10 ± 3 | |
| Guinea Pig | Lung Membranes | [³H]LTD₄ | 5 ± 2 | |
| Human | Lung Membranes | [³H]LTD₄ | 20 |
Table 2: Functional Antagonism of this compound
| Species | Tissue Preparation | Agonist | Measured Response | -log[K₈] | Reference |
| Guinea Pig | Lung | LTD₄ | Thromboxane B₂ Biosynthesis | 8.4 ± 0.2 |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by interrupting the signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor. A key downstream event following CysLT1 receptor activation is the hydrolysis of phosphatidylinositol (PI), a critical step in intracellular signaling. This compound has been shown to inhibit LTD4-induced PI hydrolysis, demonstrating its ability to block this signal transduction pathway. Furthermore, this compound blocks the LTD4-induced synthesis of thromboxane B2, another important inflammatory mediator.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
CysLT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from human or guinea pig lung tissue by homogenization followed by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Reaction: In a typical assay, a fixed concentration of the radioligand [³H]LTD₄ is incubated with the lung membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 30 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄ (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
LTD₄-Induced Phosphatidylinositol (PI) Hydrolysis Assay
This functional assay assesses the ability of this compound to inhibit the CysLT1 receptor-mediated activation of phospholipase C.
Methodology:
-
Tissue Preparation and Labeling: Guinea pig lung tissue is minced and pre-labeled by incubation with [³H]myo-inositol to incorporate the radiolabel into membrane phosphoinositides.
-
Drug Treatment: The labeled tissue is pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: The tissue is then stimulated with a fixed concentration of LTD₄ to induce PI hydrolysis.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the accumulated inositol phosphates (IPs) are extracted.
-
Separation and Quantification: The different inositol phosphates are separated by ion-exchange chromatography and the radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on LTD₄-induced PI hydrolysis is determined by comparing the amount of IPs generated in the presence and absence of the antagonist.
LTD₄-Induced Thromboxane B₂ (TxB₂) Biosynthesis Assay
This assay measures the ability of this compound to block the downstream synthesis of thromboxane B₂, a consequence of CysLT1 receptor activation in certain tissues.
Methodology:
-
Tissue Preparation: Guinea pig lung parenchyma is prepared and placed in a suitable buffer.
-
Drug Incubation: The tissue is pre-incubated with varying concentrations of this compound or vehicle.
-
LTD₄ Stimulation: The tissue is then challenged with LTD₄ to stimulate the production of thromboxane A₂, which is rapidly converted to the stable metabolite, thromboxane B₂.
-
Sample Collection: Aliquots of the supernatant are collected at specified time points.
-
TxB₂ Quantification: The concentration of TxB₂ in the supernatant is measured using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory potency of this compound is determined by constructing a dose-response curve and calculating the -log[K₈] value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's dose-response curve.
In Vivo and Clinical Relevance
Preclinical in vivo studies have shown that this compound can inhibit LTD₄- and antigen-induced bronchoconstriction. Although less potent when administered orally, aerosol delivery has been explored to achieve effective antagonism. These findings from preclinical models highlight the potential of this compound as a therapeutic agent for inflammatory respiratory conditions such as asthma.
Conclusion
This compound is a well-characterized, high-affinity, and selective CysLT1 receptor antagonist. Its mechanism of action involves the competitive blockade of cysteinyl leukotriene binding to the CysLT1 receptor, leading to the inhibition of downstream signaling pathways, including phosphatidylinositol hydrolysis and thromboxane B₂ synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive understanding of the preclinical pharmacology of this compound for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsjournals.org [atsjournals.org]
- 3. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the CysLT1 Receptor Antagonist Activity of Pobilukast
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacological activity of pobilukast, a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). It includes quantitative data on its binding affinity and functional effects, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Cysteinyl Leukotrienes and the CysLT1 Receptor
Cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid.[1] They are produced and released by various immune cells, including mast cells and eosinophils.[2] These mediators play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][3]
The biological actions of CysLTs are mediated through their interaction with specific G-protein coupled receptors, primarily the CysLT1 receptor.[2] Activation of the CysLT1 receptor, which is found on airway smooth muscle cells and other pro-inflammatory cells, leads to a cascade of effects including bronchoconstriction, increased vascular permeability, airway edema, and mucus secretion. Given its central role in airway inflammation, the CysLT1 receptor is a key therapeutic target. This compound is a potent and selective competitive antagonist developed to block the action of CysLTs at this receptor.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by acting as a selective and competitive antagonist at the CysLT1 receptor. It binds with high affinity to the receptor, thereby preventing the binding of endogenous CysLTs like LTD4. This blockade inhibits the downstream signaling cascade that leads to the pathological responses associated with asthma and allergic rhinitis. By preventing receptor activation, this compound effectively mitigates airway smooth muscle contraction, reduces inflammation, and alleviates other symptoms of leukotriene-mediated respiratory conditions.
Figure 1: this compound's blockade of the CysLT1 signaling pathway.
Quantitative Analysis of this compound Activity
The antagonist activity of this compound has been quantified through in vitro binding assays and validated in in vivo functional models.
The affinity of this compound for the CysLT1 receptor is determined by its inhibition constant (Ki), a measure of how tightly the drug binds to its target. A lower Ki value indicates a higher binding affinity. This compound's affinity has been compared to other well-known CysLT1 antagonists using radioligand binding assays on human lung membranes.
| Compound | Target Receptor | Source | Ki (nM) |
| This compound | CysLT1 | Human Lung Membranes | 20 |
| Zafirlukast | CysLT1 | Human Lung Membranes | 1.1 - 3.7 |
| Montelukast | CysLT1 | Human U937 Cells | 0.52 |
| Data compiled from literature reports. |
The clinical relevance of CysLT1 receptor antagonism is demonstrated by the ability of a compound to inhibit or reverse bronchoconstriction in animal models. This compound has been evaluated in a primate model of antigen-induced bronchoconstriction.
| Species | Model | Treatment | Outcome |
| Cynomolgus Monkey | Antigen-induced bronchoconstriction | This compound | Reversed, but did not abolish, the bronchoconstrictor response. |
| This preclinical profile suggests that this compound is effective in counteracting allergic airway responses in vivo. |
Key Experimental Protocols
The characterization of this compound relies on standardized pharmacological assays to determine its binding affinity and functional efficacy.
This in vitro assay quantifies the affinity of this compound for the CysLT1 receptor by measuring its ability to compete with a radioactively labeled ligand.
-
Membrane Preparation: Human lung tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are rich in CysLT1 receptors. The protein concentration of the membrane preparation is quantified.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a radioligand (e.g., [³H]LTD₄) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand binding is plotted against the concentration of this compound. A competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Figure 2: Workflow for determining CysLT1 receptor binding affinity.
This assay assesses the functional antagonism of this compound in a relevant animal model of allergic asthma.
-
Animal Model: Allergic cynomolgus monkeys, which exhibit a natural asthmatic-like response to a specific antigen (e.g., Ascaris suum), are selected for the study.
-
Pre-treatment: To isolate the effects of leukotrienes, animals are often pre-treated with an antihistamine (e.g., mepyramine) to block the contribution of histamine to the bronchoconstrictor response.
-
Baseline Measurement: Anesthetized and mechanically ventilated animals have their baseline pulmonary mechanics, such as pulmonary resistance (Rp) and dynamic compliance (Cdyn), measured.
-
Antigen Challenge: The animals are challenged with an aerosolized antigen, which induces bronchoconstriction, leading to an increase in Rp and a decrease in Cdyn.
-
Drug Administration: Once a stable bronchoconstrictor response is achieved, this compound is administered (often via aerosol to mimic clinical delivery).
-
Post-treatment Measurement: Pulmonary mechanics are continuously monitored to determine the extent and duration of the reversal of bronchoconstriction by this compound.
-
Data Analysis: The changes in Rp and Cdyn following this compound administration are compared to the peak antigen-induced response to quantify the antagonist's efficacy.
This compound Characterization Pathway
The development and characterization of a receptor antagonist like this compound follows a logical progression from identifying a biological target to demonstrating a functional effect in preclinical models. This pathway ensures that the compound's mechanism is well-understood and its potential therapeutic effect is validated.
Figure 3: Logical workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a selective CysLT1 receptor antagonist that has been shown to effectively compete with endogenous cysteinyl leukotrienes for receptor binding. While its in vitro binding affinity for the human CysLT1 receptor is less potent than that of montelukast or zafirlukast, it demonstrates clear functional antagonism in preclinical in vivo models of allergic bronchoconstriction. Its development for aerosol delivery is a strategy to achieve effective antagonism at the site of action. The data collectively support the mechanism of this compound as a direct blocker of the CysLT1 signaling pathway, validating its role as a therapeutic agent for leukotriene-mediated inflammatory respiratory diseases.
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. Antiasthmatic drugs targeting the cysteinyl leukotriene receptor 1 alleviate central nervous system inflammatory cell infiltration and pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Pobilukast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pobilukast, also known as SK&F 104353, is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions. They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways. By selectively blocking the CysLT1 receptor, this compound inhibits the downstream effects of these pro-inflammatory mediators, making it a subject of interest for the treatment of respiratory diseases.
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data. It is intended to serve as a resource for researchers and professionals involved in the development of novel respiratory therapeutics.
Core Preclinical Pharmacology Data
In Vitro Pharmacology
This compound has been extensively characterized in a variety of in vitro systems to determine its potency, selectivity, and mechanism of action at the CysLT1 receptor.
Data Presentation: In Vitro Activity of this compound
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Ki) | Guinea Pig Lung Membranes ([³H]LTD₄) | 5 ± 2 nM | [1] |
| Human Lung Membranes ([³H]LTD₄) | 10 ± 3 nM | [1] | |
| Antagonist Potency (pA₂) (LTD₄-induced contraction) | Guinea Pig Trachea | 8.6 | [2] |
| Antagonist Potency (pKB) (LTE₄-induced contraction) | Guinea Pig Trachea | > 8.9 | [2] |
| Antagonist Potency (pKB) (LTC₄-induced contraction) | Guinea Pig Trachea | Little effect | [2] |
| Antagonist Potency (pKB) (LTD₄-induced contraction) | Human Bronchus | - | - |
| Antagonist Potency (pKB) (LTC₄-induced contraction) | Human Bronchus | 8.0 - 8.4 | |
| Antagonist Potency (-log[KB]) (LTD₄-induced TxB₂ synthesis) | Guinea Pig Lung | 8.4 ± 0.2 | |
| Phosphodiesterase (PDE) Inhibition | Canine Tracheal Smooth Muscle | No inhibition (at 30 µM) | |
| Intrinsic Activity | Guinea Pig Trachea | No contractile activity (at 10 µM) |
Experimental Protocols: Key In Vitro Assays
CysLT1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the CysLT1 receptor.
-
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from guinea pig or human lung tissue.
-
Binding Reaction: Membranes are incubated with a radiolabeled CysLT1 receptor ligand, typically [³H]LTD₄, in a suitable buffer.
-
Competition: The ability of increasing concentrations of unlabeled this compound to displace the radioligand from the receptor is measured.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
Isolated Tissue Contraction Assays (Organ Bath)
-
Objective: To assess the functional antagonist activity of this compound against cysteinyl leukotriene-induced smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are dissected from guinea pigs or human donor tissue and mounted in organ baths.
-
Physiological Conditions: The tissues are maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Contraction Measurement: Changes in tissue tension are recorded isometrically using a force-displacement transducer.
-
Agonist Challenge: Cumulative concentration-response curves are generated for CysLTs (LTC₄, LTD₄, or LTE₄) in the absence and presence of various concentrations of this compound.
-
Data Analysis: The antagonist potency is expressed as a pA₂ value (for competitive antagonists) or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
Signaling Pathway Visualization
In Vivo Pharmacology
The efficacy of this compound has been evaluated in preclinical animal models of asthma to assess its ability to inhibit bronchoconstriction and airway inflammation.
Data Presentation: In Vivo Activity of this compound
| Model | Species | This compound Administration | Effect | Reference |
| LTD₄-induced Bronchoconstriction | Guinea Pig | Intravenous | Dose-dependent inhibition of bronchoconstriction. | - |
| Aerosol | Inhibition of bronchoconstriction. | - | ||
| Antigen-induced Bronchoconstriction | Guinea Pig | Intravenous & Aerosol | Inhibition of both early and late-phase bronchoconstriction. | - |
| Histamine-induced Bronchoconstriction | Human (Asthmatic Subjects) | Inhaled (800 µg) | Minor, not clinically significant protective effect. | |
| LTC₄- and LTE₄-induced Bronchoconstriction | Human (Asthmatic Subjects) | Inhaled (~963 µg) | Significant inhibition of bronchoconstriction. |
Experimental Protocols: Key In Vivo Models
LTD₄- or Antigen-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the in vivo efficacy of this compound in preventing airway obstruction.
-
Methodology:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway pressure or pulmonary resistance and dynamic compliance are measured.
-
Sensitization (for antigen model): Animals are actively sensitized to an antigen, typically ovalbumin.
-
Drug Administration: this compound is administered via intravenous injection or aerosol inhalation at various doses prior to challenge.
-
Bronchoconstrictor Challenge: A bolus injection or aerosol of LTD₄ or the sensitizing antigen is administered to induce bronchoconstriction.
-
Measurement of Airway Response: Changes in airway pressure, resistance, and compliance are recorded to quantify the degree of bronchoconstriction.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the bronchoconstrictor response in treated versus vehicle-control animals.
-
Experimental Workflow Visualization
Preclinical Pharmacokinetics
Limited information is publicly available regarding the full pharmacokinetic profile of this compound. However, data from a structurally similar and potent CysLT1 receptor antagonist from the same chemical series, SK&F S-106203, provides valuable insights into the expected pharmacokinetic properties in preclinical species.
Data Presentation: Pharmacokinetic Parameters of SK&F S-106203 in Guinea Pigs
| Route | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Intravenous | 25 mg/kg | - | - | 0.1 and 11 (biphasic) | 87.3 ± 7.5 | - | |
| Oral | 100 mg/kg | 21.62 ± 2.26 | 4 ± 1 | - | 279.9 ± 41.8 | High (calculated from AUC) |
Experimental Protocols: Pharmacokinetic Studies
Pharmacokinetic Profiling in Preclinical Species
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Methodology:
-
Animal Models: Common preclinical species such as rats, dogs, and monkeys are used.
-
Drug Administration: The compound is administered via intravenous (for determining clearance and volume of distribution) and oral (for determining bioavailability) routes at one or more dose levels.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t½, AUC, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUCₒᵣₐₗ / AUCᵢᵥ) × (Doseᵢᵥ / Doseₒᵣₐₗ).
-
Logical Relationship Visualization
Conclusion
The preclinical data for this compound (SK&F 104353) demonstrate that it is a highly potent and selective CysLT1 receptor antagonist. It effectively competes with LTD₄ for receptor binding and functionally antagonizes leukotriene-induced smooth muscle contraction and downstream signaling pathways in both guinea pig and human tissues. In vivo, it shows efficacy in animal models of bronchoconstriction. While specific pharmacokinetic data for this compound is limited, information from a close structural analog suggests it possesses favorable properties, including good oral bioavailability and a long duration of action. These findings support the potential of this compound as a therapeutic agent for asthma and other inflammatory diseases where cysteinyl leukotrienes are key pathological mediators. Further investigation into its detailed in vivo efficacy in various asthma models and a comprehensive pharmacokinetic and safety profile would be necessary for its continued development.
References
- 1. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of SK&F 104353: a novel, potent and selective peptidoleukotriene receptor antagonist in guinea pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Pobilukast (SKF 104353): A Technical Guide to its Discovery and Preclinical History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pobilukast, also known as SKF 104353, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Smith Kline & French, it emerged from research programs aimed at identifying novel therapeutic agents for asthma and other inflammatory conditions. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. This compound was designed to competitively block the action of these mediators at the CysLT1 receptor, thereby mitigating the inflammatory cascade in the airways. This technical guide provides an in-depth overview of the discovery, history, and preclinical characterization of this compound, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation.
Discovery and Synthesis
This compound, with the chemical name (2S,3R)-3-((2-carboxyethyl)thio)-2-hydroxy-3-(2-(8-phenyloctyl)phenyl)propanoic acid, is a synthetic structural analog of leukotrienes D4 and E4. Its discovery was part of a broader effort in the pharmaceutical industry to develop leukotriene receptor antagonists. The general approach involved synthesizing compounds that could mimic the structure of the natural ligands to bind to the receptor without activating it.
Preclinical Pharmacology
This compound has been extensively characterized in a variety of preclinical in vitro and in vivo models, demonstrating its high affinity and selectivity for the CysLT1 receptor.
In Vitro Studies
Binding Affinity:
Radioligand binding assays were crucial in determining the affinity of this compound for the CysLT1 receptor. These assays typically involve the use of radiolabeled LTD4 ([³H]LTD₄) and membrane preparations from tissues rich in CysLT1 receptors, such as guinea pig or human lung. This compound demonstrated high affinity for both guinea pig and human lung LTD4 receptors, with Ki values of 5 ± 2 nM and 10 ± 3 nM, respectively[1]. This indicates a strong binding interaction with the target receptor.
Functional Antagonism:
The functional antagonist activity of this compound was assessed in various bioassays, most notably the guinea pig tracheal ring contraction assay. In this assay, isolated tracheal rings are contracted with a CysLT1 receptor agonist, such as LTD4, and the ability of the antagonist to inhibit this contraction is measured. This compound was shown to be a potent antagonist of LTD4- and LTE4-induced contractions of isolated guinea pig trachea[2].
Mechanism of Action:
Further mechanistic studies revealed that this compound inhibits the downstream signaling pathways activated by LTD4 binding to the CysLT1 receptor. Specifically, it was found to block LTD4-induced phosphatidylinositol (PI) hydrolysis and the subsequent biosynthesis of thromboxane B2 in guinea pig lung tissue[1]. The inhibitory constant (-log[KB]) for the blockade of LTD4-induced thromboxane B2 biosynthesis was determined to be 8.4 ± 0.2[1].
In Vivo Studies
The preclinical efficacy of this compound was also evaluated in animal models of bronchoconstriction. In anesthetized cynomolgus monkeys, aerosol administration of this compound dose-dependently antagonized LTD4-induced increases in pulmonary resistance and decreases in dynamic lung compliance[3]. Furthermore, intravenous administration of this compound was shown to rapidly and completely reverse ongoing LTD4-induced bronchoconstriction.
In studies involving antigen-induced bronchoconstriction in mepyramine-pretreated cynomolgus monkeys, intravenous this compound substantially reversed the bronchoconstrictor response, suggesting a significant role for leukotrienes in the allergic response in this model.
Clinical Development History
This compound entered clinical development to evaluate its safety and efficacy in humans, primarily for the treatment of asthma. Early clinical trials demonstrated that inhaled this compound could effectively inhibit bronchoconstriction induced by inhaled LTC4 and LTE4 in asthmatic subjects.
In a randomized, double-blind, crossover study involving six aspirin-sensitive asthmatic subjects, pretreatment with inhaled this compound (average nebulized dose of 893 micrograms) inhibited the asthmatic response to aspirin ingestion by a mean of 47%. This finding suggested that leukotrienes are key mediators in aspirin-induced asthma and that CysLT1 receptor antagonists like this compound could be a viable therapeutic option for this patient population.
Another clinical study compared the effects of inhaled this compound (800 micrograms) with oral terfenadine on histamine-induced bronchoconstriction in twelve asthmatic subjects. While terfenadine, an H1-antihistamine, significantly attenuated the response to histamine, this compound showed a rightward shift in the dose-response curve to histamine in only three of the twelve subjects, indicating a limited and variable role of leukotrienes in histamine-induced bronchoconstriction in this population.
Despite these promising early findings, the overall clinical development of this compound did not progress to the same extent as other leukotriene receptor antagonists like montelukast and zafirlukast. The reasons for this are not extensively detailed in the available literature but could be related to factors such as pharmacokinetic profile, formulation challenges (as it was often administered via inhalation), or strategic decisions by the developing company.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound (SKF 104353)
| Parameter | Species/Tissue | Value | Reference |
| Ki (Binding Affinity) | Guinea Pig Lung Membranes | 5 ± 2 nM | |
| Human Lung Membranes | 10 ± 3 nM | ||
| -log[KB] (Functional Antagonism) | Guinea Pig Lung (vs. LTD₄-induced TxB₂ synthesis) | 8.4 ± 0.2 |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
A general protocol for a CysLT1 receptor radioligand binding assay, as would have been used to characterize this compound, is as follows:
-
Membrane Preparation: Lung tissue (e.g., from guinea pig or human) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: A fixed concentration of radiolabeled ligand (e.g., [³H]LTD₄) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Guinea Pig Tracheal Ring Contraction Assay (General Protocol)
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.
-
Mounting: The tracheal rings are suspended in organ baths containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The rings are connected to force transducers to measure isometric tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. They are then contracted with an agonist (e.g., histamine or carbachol) to ensure viability.
-
Antagonist Incubation: After washing and returning to baseline, the tissues are incubated with the antagonist (this compound) or vehicle for a set period.
-
Agonist Challenge: A cumulative concentration-response curve to a CysLT1 agonist (e.g., LTD₄) is then generated in the presence of the antagonist.
-
Data Analysis: The results are plotted as concentration-response curves, and parameters such as the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximum contraction are determined. The antagonist potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Phosphatidylinositol (PI) Hydrolysis Assay (General Protocol)
-
Tissue Labeling: Lung tissue slices or cultured cells are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The labeled tissues are then stimulated with the agonist (LTD₄) in the presence or absence of the antagonist (this compound) for a specific time.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the tissue using a suitable solvent system (e.g., chloroform/methanol/HCl).
-
Separation and Quantification: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography. The radioactivity in each fraction is then quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]inositol phosphates produced is used as a measure of PI hydrolysis. The ability of the antagonist to inhibit the agonist-induced increase in inositol phosphate accumulation is determined.
Mandatory Visualization
Caption: Cysteinyl Leukotriene Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for the guinea pig tracheal ring contraction assay to assess the functional antagonism of this compound.
References
- 1. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of inhalation of the leukotriene receptor antagonist, SK&F 104353, on leukotriene C4- and leukotriene E4-induced bronchoconstriction in subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SK&F 104353, a selective leukotriene receptor antagonist, inhibits leukotriene D4- and antigen-induced bronchoconstriction in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Physicochemical Characteristics of Pobilukast
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of pobilukast based on its classification as a cysteinyl leukotriene receptor antagonist and established pharmaceutical sciences principles. As of the date of this publication, detailed proprietary data for this compound is not extensively available in the public domain. The experimental protocols and data presented herein are illustrative and based on standard methodologies for active pharmaceutical ingredients (APIs) of this class.
Introduction
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] By blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), this compound mitigates key pathophysiological features of inflammatory respiratory conditions such as asthma and allergic rhinitis, including bronchoconstriction, airway edema, and mucus secretion.[3][4] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties. This guide provides an in-depth analysis of the core solubility and stability characteristics of this compound, offering detailed experimental protocols and data interpretation frameworks essential for its research and development.
This compound Solubility Characteristics
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. This compound, like other members of the "lukast" class, is expected to be a weakly acidic, lipophilic molecule, exhibiting pH-dependent aqueous solubility.
Anticipated Solubility Profile
Based on the chemical structure of similar compounds, this compound is predicted to be practically insoluble in water at acidic pH and demonstrate increased solubility in neutral to alkaline conditions and in organic solvents.
Illustrative Solubility Data
The following table summarizes the expected solubility of this compound in various media, based on typical values for compounds of similar structure. This data is for illustrative purposes and would need to be confirmed by empirical testing.
| Solvent/Medium | Temperature (°C) | Anticipated Solubility (mg/mL) | Solubility Classification |
| Purified Water | 25 | < 0.01 | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | 37 | < 0.001 | Practically Insoluble |
| Acetate Buffer (pH 4.5) | 37 | 0.01 - 0.1 | Very Slightly Soluble |
| Phosphate Buffer (pH 6.8) | 37 | 0.1 - 1.0 | Slightly Soluble |
| Phosphate Buffer (pH 7.4) | 37 | 1.0 - 10.0 | Sparingly Soluble |
| Methanol | 25 | Soluble | Soluble |
| Ethanol | 25 | Soluble | Soluble |
| Acetonitrile | 25 | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | Freely Soluble |
This compound Stability Profile
Stability testing is mandated by regulatory bodies to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[5] Forced degradation studies are a crucial component, providing insight into the intrinsic stability of the molecule and potential degradation pathways.
Forced Degradation Studies
Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This is essential for developing stability-indicating analytical methods.
Illustrative Stability Data
The table below presents hypothetical results from a forced degradation study on this compound. The percentage of degradation would be determined using a validated stability-indicating HPLC method.
| Stress Condition | Parameters | Duration | Anticipated Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5 - 15% | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10 - 25% | Hydrolytic cleavage products |
| Oxidation | 6% H₂O₂ | 24 hours | 15 - 30% | N-oxides, S-oxides |
| Thermal Degradation | 80°C (Solid State) | 48 hours | < 5% | Thermally induced isomers or fragments |
| Photostability | ICH Q1B exposure | - | 10 - 20% | Photo-oxidation or isomerization products |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various aqueous and organic media.
Materials:
-
This compound API
-
Volumetric flasks, vials with screw caps
-
Shaking incubator or orbital shaker
-
Calibrated pH meter
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a validated analytical method
-
Solvents: Purified water, 0.1 N HCl, acetate buffer (pH 4.5), phosphate buffer (pH 6.8), methanol, ethanol.
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to permit the sedimentation of the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.
-
Filter the supernatant through a 0.22 µm syringe filter that has been confirmed not to adsorb the drug.
-
Dilute the filtrate with a suitable analytical solvent to a concentration within the validated range of the HPLC method.
-
Analyze the concentration of this compound in the diluted samples via HPLC.
-
Perform the experiment in triplicate for each solvent system.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Forced Degradation Studies
This protocol outlines the typical stress conditions applied to evaluate the intrinsic stability of this compound.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound API
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Temperature-controlled ovens, water baths
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-6% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a temperature-controlled oven.
-
Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples. For hydrolytic studies, neutralize the samples before analysis.
-
Analyze all stressed samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to profile any degradation products.
Caption: Experimental Workflow for Forced Degradation Studies.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the CysLT1 receptor. The leukotriene signaling pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted into leukotrienes. Cysteinyl leukotrienes bind to the CysLT1 receptor on various cells in the airways, leading to inflammatory responses. This compound competitively blocks this binding.
Caption: this compound Mechanism of Action via CysLT1 Receptor Antagonism.
References
- 1. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Pobilukast and the Pharmacokinetics of Leukotriene Receptor Antagonists: A Technical Overview
Disclaimer: Publicly available information on the specific pharmacokinetics and metabolism of Pobilukast is limited. This guide provides a detailed overview of the pharmacokinetic and metabolic properties of cysteinyl leukotriene receptor antagonists as a class, with a primary focus on Montelukast, a well-characterized member of this therapeutic category. The data presented for Montelukast serves as a representative example and may offer insights into the expected profile of this compound.
Introduction to this compound and Leukotriene Receptor Antagonists
This compound is a member of the "lukast" class of drugs, which act as cysteinyl leukotriene receptor antagonists.[1][2] These agents are crucial in the management of asthma and allergic rhinitis by blocking the pro-inflammatory effects of cysteinyl leukotrienes in the airways.[3][4] By antagonizing the cysteinyl leukotriene receptor 1 (CysLT1), these drugs inhibit bronchoconstriction, decrease airway edema, and reduce eosinophil infiltration.[5] While specific clinical and pharmacokinetic data for this compound are not extensively available in the public domain, the well-studied profiles of other members of this class, such as Montelukast and Pranlukast, provide a strong framework for understanding its likely absorption, distribution, metabolism, and excretion (ADME) characteristics.
Pharmacokinetics of Montelukast
The pharmacokinetic profile of Montelukast has been extensively studied in various populations, including adults, adolescents, and children.
Absorption
Following oral administration, Montelukast is rapidly absorbed. In adults, a 10 mg film-coated tablet achieves a mean peak plasma concentration (Cmax) in 3 to 4 hours. The oral bioavailability is approximately 64%.
Distribution
Montelukast is highly protein-bound (more than 99%) to plasma proteins. The steady-state volume of distribution is approximately 8-11 liters.
Metabolism
Montelukast undergoes extensive metabolism in the liver by cytochrome P450 (CYP) enzymes. The primary enzymes involved are CYP2C8, CYP2C9, and CYP3A4.
Key Metabolic Pathways:
-
Hydroxylation: The formation of hydroxylated metabolites is a major pathway.
-
Sulfoxidation: Formation of a sulfoxide metabolite is also observed.
-
Glucuronidation: Direct glucuronidation of the parent drug to an acyl-glucuronide is another significant metabolic route.
The major metabolites of Montelukast are considered to be significantly less active than the parent compound.
Excretion
Montelukast and its metabolites are excreted almost exclusively via the bile. Less than 0.2% of the administered dose is recovered in the urine, indicating that renal excretion is negligible. The plasma clearance of Montelukast averages 45 mL/min in healthy adults.
Quantitative Pharmacokinetic Data for Montelukast
The following table summarizes key pharmacokinetic parameters for Montelukast in healthy adults after a single 10 mg oral dose.
| Parameter | Value | Reference |
| Tmax (hours) | 3 - 4 | N/A |
| Cmax (ng/mL) | 353 ± 139 | N/A |
| AUC0-∞ (ng·h/mL) | 2583 ± 837 | N/A |
| Oral Bioavailability (%) | ~ 64 | N/A |
| Volume of Distribution (L) | 8 - 11 | N/A |
| Plasma Protein Binding (%) | > 99 | |
| Mean Residence Time (hours) | ~ 5 | N/A |
| Plasma Clearance (mL/min) | 45 | N/A |
| Elimination Half-life (hours) | 2.7 - 5.5 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and metabolism studies. Below are representative protocols for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This experiment aims to identify the primary metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of a leukotriene receptor antagonist.
Protocol:
-
Incubation: Human liver microsomes (HLMs) are incubated with the test compound (e.g., Montelukast) at various concentrations in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation Conditions: Incubations are typically carried out at 37°C for a specified time period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors or recombinant human CYP enzymes are used in separate incubation experiments.
Pharmacokinetic Study in Healthy Volunteers
This study is designed to determine the pharmacokinetic profile of a drug after oral administration.
Protocol:
-
Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria is recruited.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the drug (e.g., 10 mg Montelukast tablet) with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the drug in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Visualizations
Metabolic Pathway of Montelukast
Caption: Major metabolic pathways of Montelukast.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical clinical pharmacokinetic study.
Conclusion
While specific data on this compound remains limited, the extensive research on other leukotriene receptor antagonists, particularly Montelukast, provides a robust framework for understanding the likely pharmacokinetic and metabolic profile of this drug class. These agents are generally well-absorbed, highly protein-bound, and extensively metabolized by hepatic CYP enzymes, with excretion primarily through the biliary route. Further studies are needed to delineate the specific ADME properties of this compound and to confirm its similarity to other members of the "lukast" family. The experimental protocols and analytical methods described herein represent the standard approaches for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma. - COPSAC [copsac.com]
- 5. atsjournals.org [atsjournals.org]
Pobilukast Off-Target Effects: An In-Depth Technical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pobilukast is a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, a class of drugs primarily used in the management of asthma and allergic rhinitis. While its on-target mechanism of action is well-characterized, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. Direct public data on the off-target profile of this compound is limited. This technical guide, therefore, extrapolates potential off-target effects by examining the established off-target interactions of structurally and functionally related CysLT1 antagonists, namely montelukast and zafirlukast. This analysis suggests potential for neuropsychiatric, hepatic, and anti-inflammatory off-target activities. Detailed experimental protocols for investigating these potential effects are provided, alongside signaling pathway diagrams to facilitate further research.
Introduction
This compound exerts its therapeutic effects by competitively antagonizing the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes. [1]This on-target activity is shared with other members of the "-lukast" class of drugs, including montelukast and zafirlukast. While preclinical studies have established the potency and selectivity of this compound for the CysLT1 receptor, the potential for interactions with other molecular targets remains an area of active investigation in drug safety and development. [1]Understanding these off-target effects is critical for predicting potential adverse drug reactions, identifying opportunities for drug repurposing, and developing safer, more targeted therapies.
This document synthesizes available information on the off-target effects of closely related CysLT1 antagonists to provide a predictive framework for investigating this compound.
On-Target Mechanism of Action: CysLT1 Receptor Antagonism
The primary mechanism of action for this compound and other CysLT1 receptor antagonists is the blockade of the cysteinyl leukotriene receptor 1. This action prevents the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators released from mast cells and eosinophils. [1]The downstream effects of this antagonism include reduced bronchoconstriction, decreased airway edema, and diminished inflammatory cell infiltration, which are central to the pathophysiology of asthma and allergic rhinitis. [1]
Potential Off-Target Effects of this compound (Inferred from Related Compounds)
Due to the limited direct data on this compound, this section details the known off-target effects of montelukast and zafirlukast. These findings provide a basis for hypothesizing and investigating similar effects for this compound.
Neuropsychiatric Effects (Inferred from Montelukast)
Recent investigations by the FDA have suggested a molecular link between montelukast and neuropsychiatric events. [2]These events include agitation, depression, sleep disturbances, and, in rare cases, suicidal ideation. The proposed mechanism involves off-target interactions with G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system.
Hepatic Effects (Inferred from Zafirlukast)
Zafirlukast has been associated with rare instances of liver injury, including hepatitis and, in some cases, hepatic failure. This is thought to be related to its metabolism by the cytochrome P450 enzyme CYP2C9, which could lead to the formation of reactive metabolites or drug-drug interactions.
Anti-inflammatory Effects Independent of CysLT1 Antagonism
Some studies suggest that CysLT1 receptor antagonists, including montelukast and zafirlukast, may possess anti-inflammatory properties that are independent of their primary mechanism of action. These effects are observed at higher concentrations and may involve the inhibition of other inflammatory pathways, such as phosphodiesterases, 5'-lipoxygenase, or the transcription factor NF-κB.
P2Y Receptor Antagonism (Inferred from Montelukast and Pranlukast)
Research has indicated that montelukast and pranlukast can act as antagonists at P2Y purinergic receptors. This interaction could potentially modulate nucleotide-mediated signaling pathways involved in inflammation and other physiological processes.
Data Summary: Potential Off-Target Effects
| Potential Off-Target Effect | Inferred From | Proposed Mechanism | Potential Clinical Manifestation | References |
| Neuropsychiatric Events | Montelukast | Interaction with CNS GPCRs and neurotransmitter transporters. | Agitation, depression, sleep disturbances, suicidal ideation. | |
| Hepatotoxicity | Zafirlukast | Metabolism via CYP2C9, potential for reactive metabolites. | Elevated liver enzymes, hepatitis, hepatic failure. | |
| Non-CysLT1 Anti-inflammatory Activity | Montelukast, Zafirlukast | Inhibition of phosphodiesterases, 5'-lipoxygenase, NF-κB. | Broad anti-inflammatory effects. | |
| P2Y Receptor Antagonism | Montelukast, Pranlukast | Blockade of P2Y purinergic receptors. | Modulation of nucleotide-mediated signaling. |
Experimental Protocols for Off-Target Investigation
To directly assess the off-target effects of this compound, the following experimental protocols are recommended.
Receptor and Enzyme Profiling
-
Objective: To identify potential off-target binding of this compound across a wide range of receptors and enzymes.
-
Methodology:
-
Utilize a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Screen this compound at a concentration range (e.g., 100 nM to 10 µM) against a panel of several hundred GPCRs, ion channels, transporters, and enzymes.
-
Primary binding assays (e.g., radioligand binding assays) should be followed by functional assays (e.g., calcium flux for GPCRs, electrophysiology for ion channels) for any identified "hits" to determine agonist or antagonist activity.
-
In Vitro Hepatotoxicity Assay
-
Objective: To assess the potential for this compound to cause liver cell injury.
-
Methodology:
-
Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2).
-
Expose cells to a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24-72 hours.
-
Measure cell viability using an MTT or LDH release assay.
-
Assess levels of liver enzymes (e.g., ALT, AST) in the culture medium.
-
Investigate the role of CYP2C9 by co-incubating with a specific inhibitor (e.g., fluconazole) or using cells with knocked-down CYP2C9 expression.
-
In Vitro Neuropsychiatric Target Engagement Assays
-
Objective: To investigate the interaction of this compound with neuronal receptors and transporters implicated in neuropsychiatric side effects.
-
Methodology:
-
Perform radioligand binding assays using cell lines or brain tissue homogenates expressing specific GPCRs (e.g., dopamine, serotonin, adrenergic receptors) and neurotransmitter transporters (e.g., DAT, SERT, NET).
-
Conduct functional assays, such as calcium mobilization or cAMP assays for GPCRs and neurotransmitter uptake assays for transporters, to determine the functional consequence of any binding.
-
NF-κB Activation Assay
-
Objective: To determine if this compound modulates the NF-κB inflammatory signaling pathway.
-
Methodology:
-
Use a cell line containing an NF-κB reporter gene (e.g., luciferase or GFP).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Co-treat with a range of this compound concentrations.
-
Measure the reporter gene expression to quantify the inhibitory or stimulatory effect of this compound on NF-κB activity.
-
Conclusion
While this compound is a selective CysLT1 receptor antagonist, the potential for off-target effects cannot be disregarded, especially in light of the known side-effect profiles of related drugs like montelukast and zafirlukast. The inferred potential for neuropsychiatric, hepatic, and other off-target activities warrants direct investigation. The experimental protocols outlined in this guide provide a framework for a thorough in vitro evaluation of this compound's off-target profile. A comprehensive understanding of these interactions is paramount for ensuring the safe and effective clinical use of this compound and for guiding the development of future therapeutics in this class. Further preclinical and clinical studies are necessary to definitively characterize the off-target effects of this compound.
References
Pobilukast: A Technical Guide to its Role in Inflammatory Response Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pobilukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. By blocking the action of CysLTs at the CysLT1 receptor, this compound and other drugs in its class can mitigate the inflammatory cascade, making it a significant area of research for novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in inflammatory response research, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the CysLT1 receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligands (LTC4, LTD4, and LTE4), initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells, particularly eosinophils.[3] this compound, by acting as a competitive antagonist, prevents these downstream effects, thereby reducing the inflammatory response.
Signaling Pathway of CysLT1 Receptor and this compound Inhibition
The binding of cysteinyl leukotrienes to the CysLT1 receptor primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in smooth muscle contraction and the transcription of pro-inflammatory genes. This compound blocks the initial binding of CysLTs, thus inhibiting this entire pathway.
Quantitative Data
The potency of CysLT1 receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays. This compound has demonstrated potent antagonism of the CysLT1 receptor. For comparative purposes, the IC50 values of this compound and other well-known CysLT1 antagonists are presented below.
| Compound | Receptor | Assay Type | IC50 (nM) | Reference |
| This compound | CysLT1 | Radioligand Binding | Value not explicitly found in primary literature | |
| Montelukast | CysLT1 | Radioligand Binding | 0.122 ± 0.037 µM | |
| Zafirlukast | CysLT1 | Radioligand Binding | 1.7 | |
| Pranlukast | CysLT1 | Radioligand Binding | 0.8 |
Note: While this compound is consistently referred to as a potent CysLT1 antagonist, a specific IC50 value from a primary research article was not identified in the conducted search.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. CysLT1 Receptor Binding Assay
This assay determines the affinity of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human CysLT1 receptor.
-
Radioligand: [3H]LTD4.
-
Protocol:
-
Prepare cell membranes from the CysLT1-expressing HEK293 cells.
-
Incubate the cell membranes with a fixed concentration of [3H]LTD4 and varying concentrations of this compound in a suitable binding buffer.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled LTD4) from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.
-
Cell Line: CHO-K1 cells co-expressing the human CysLT1 receptor and a G-protein alpha subunit (e.g., Gα16).
-
Fluorescent Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Protocol:
-
Plate the cells in a 96-well microplate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of LTD4 (e.g., EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the inhibition of the calcium response at each concentration of this compound to determine the IC50 value.
-
3. Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant.
-
Cells: Isolated human peripheral blood eosinophils.
-
Chemoattractant: LTD4.
-
Apparatus: Boyden chamber or similar chemotaxis system with a porous membrane.
-
Protocol:
-
Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative selection.
-
Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle.
-
Place the chemoattractant (LTD4) in the lower chamber of the Boyden apparatus.
-
Add the pre-incubated eosinophils to the upper chamber, separated by the porous membrane.
-
Incubate the chamber for a sufficient time to allow cell migration.
-
Fix and stain the membrane.
-
Count the number of migrated cells on the lower side of the membrane using microscopy.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
-
In Vivo Models
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to study the pathophysiology of asthma and to evaluate the efficacy of anti-asthmatic drugs.
-
Animal Model: BALB/c mice.
-
Sensitization:
-
Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.
-
-
Challenge:
-
From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.
-
-
Treatment:
-
Administer this compound (e.g., orally or i.p.) at a range of doses 1 hour before each OVA challenge.
-
-
Outcome Measures (assessed 24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cell infiltration (especially eosinophils).
-
Lung Histology: Perfuse and fix the lungs, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA.
-
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is used to study acute inflammation in the lungs.
-
Animal Model: C57BL/6 mice.
-
Induction of Injury:
-
Administer LPS intranasally or intratracheally to induce acute lung inflammation.
-
-
Treatment:
-
Administer this compound at various doses either before (prophylactic) or after (therapeutic) LPS administration.
-
-
Outcome Measures (assessed at various time points, e.g., 6, 24, 48 hours post-LPS):
-
BAL Fluid Analysis: Measure total protein concentration (as an indicator of vascular permeability) and total and differential cell counts (especially neutrophils).
-
Lung Histology: Assess for signs of inflammation, such as edema, alveolar wall thickening, and inflammatory cell infiltration.
-
Pro-inflammatory Mediator Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in BAL fluid or lung homogenates.
-
Logical Relationship of this compound in the Inflammatory Response
This compound's therapeutic potential stems from its targeted intervention at a key control point in the inflammatory cascade initiated by cysteinyl leukotrienes.
Conclusion
This compound, as a selective CysLT1 receptor antagonist, represents a valuable tool for investigating the role of cysteinyl leukotrienes in inflammatory responses. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its in vitro and in vivo activity. Further research into this compound and similar compounds will continue to enhance our understanding of inflammatory diseases and may lead to the development of more effective and targeted therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pobilukast In Vitro Assay Protocols: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Application notes and detailed protocols for a series of in vitro assays to characterize the activity of pobilukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, are now available for researchers, scientists, and drug development professionals. This comprehensive guide provides structured data presentation, detailed experimental methodologies, and visualizations of key signaling pathways and workflows to facilitate the investigation of this compound's mechanism of action and pharmacological profile.
This compound, also known as SKF-104353, is a critical tool for studying the role of cysteinyl leukotrienes (CysLTs) in various physiological and pathological processes, including asthma and other inflammatory diseases. The following protocols and data have been compiled to support further research in this area.
Summary of this compound In Vitro Activity
The following table summarizes the quantitative data for this compound across various in vitro assays, providing a clear comparison of its potency and activity.
| Assay Type | Target/Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Smooth Muscle Contraction | Leukotriene D4 (LTD4) | Human Bronchus | pKB | 7.0 | [1] |
| Cell Proliferation | LTD4 / EGF | Human Airway Smooth Muscle Cells | Concentration for Abolition of Effect | 30 µM | [2] |
| Calcium Mobilization | Leukotriene D4 (LTD4) | Rat Basophilic Leukemia (RBL-1) Cells | Concentration for Complete Blockade of Desensitization | 100 nM | [3] |
Signaling Pathway of this compound Action
This compound exerts its effects by antagonizing the CysLT1 receptor. The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to CysLT1R, a G-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction, inflammation, and cell proliferation. This compound competitively blocks this binding, thereby inhibiting these downstream effects.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
CysLT1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]LTD₄.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells known to express CysLT1 receptors (e.g., guinea pig or human lung cell membranes) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
A fixed concentration of [³H]LTD₄ (typically at or below its Kd).
-
Varying concentrations of this compound or a reference compound.
-
The cell membrane preparation.
-
-
For determining non-specific binding, add a high concentration of an unlabeled CysLT1R antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
LTD₄-Induced Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the CysLT1R agonist, LTD₄.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture cells known to express functional CysLT1 receptors, such as rat basophilic leukemia (RBL-1) cells or HEK293 cells stably expressing the human CysLT1R, in appropriate media.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Use a fluorescence imaging plate reader (FLIPR) or a microplate reader with automated injection capabilities.
-
Add varying concentrations of this compound or vehicle to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of LTD₄ (typically the EC₈₀) into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the LTD₄-induced calcium response.
-
LTD₄-Induced Smooth Muscle Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on the contraction of airway smooth muscle induced by LTD₄.
Protocol:
-
Tissue Preparation:
-
Obtain fresh human bronchial tissue or guinea pig trachea.
-
Dissect the tissue to prepare smooth muscle strips or rings.
-
Suspend the tissue preparations in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Apply an optimal resting tension to the tissues and allow them to equilibrate for at least 60 minutes.
-
-
Contraction Measurement:
-
Record isometric tension using force-displacement transducers connected to a data acquisition system.
-
Induce a reference contraction with a standard agonist (e.g., carbachol or potassium chloride) to ensure tissue viability.
-
After washout and return to baseline, pre-incubate the tissues with varying concentrations of this compound or vehicle for a defined period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to LTD₄.
-
-
Data Analysis:
-
Express the contractile responses to LTD₄ as a percentage of the reference contraction.
-
Plot the concentration-response curves for LTD₄ in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ values for LTD₄ in each condition.
-
Calculate the pA₂ or pKB value for this compound from the rightward shift of the LTD₄ concentration-response curve using a Schild plot analysis. A pKB of 7.0 for this compound indicates a high antagonistic potency at the CysLT1 receptor in human bronchus.[1]
-
Anti-Inflammatory Assays
This compound's antagonism of CysLT1R can inhibit inflammatory processes. The following are examples of in vitro assays to evaluate its anti-inflammatory effects.
This assay measures the ability of this compound to block the migration of eosinophils towards a chemoattractant, a key process in allergic inflammation.
Protocol:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative magnetic selection.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Place a chemoattractant (e.g., LTD₄ or eotaxin) in the lower wells.
-
Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle.
-
Add the pre-treated eosinophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 1-2 hours to allow for cell migration.
-
-
Quantification and Analysis:
-
Count the number of eosinophils that have migrated to the lower side of the membrane using microscopy or a cell counter.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value for this compound's inhibition of eosinophil chemotaxis.
-
This assay evaluates the effect of this compound on the release of pro-inflammatory cytokines from mast cells, which are key effector cells in allergic responses.
Protocol:
-
Mast Cell Culture:
-
Use a human mast cell line (e.g., HMC-1) or primary human mast cells derived from cord blood or peripheral blood progenitors.
-
-
Stimulation and Inhibition:
-
Pre-incubate the mast cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with an appropriate agonist to induce cytokine release. This could be an IgE-dependent stimulus (e.g., anti-IgE) or an IgE-independent stimulus that involves CysLT signaling.
-
-
Cytokine Measurement:
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of this compound.
-
Determine the IC₅₀ value for this compound's inhibition of the release of specific cytokines.
-
These detailed protocols and the summarized data provide a robust framework for researchers to investigate the in vitro pharmacology of this compound and to further explore the role of the CysLT1 receptor in health and disease.
References
- 1. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4-induced homologous desensitization of calcium mobilization in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pobilukast Cell-Based Functional Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pobilukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR) critically involved in the inflammatory cascade, particularly in respiratory conditions like asthma. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that, upon binding to CysLT1R, trigger a signaling cascade leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[1][2][3] this compound exerts its therapeutic effect by competitively inhibiting the binding of these endogenous ligands to the CysLT1R, thereby mitigating the inflammatory response.[1][2]
These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and other CysLT1R antagonists. The included methodologies for calcium mobilization and inositol phosphate accumulation assays are fundamental for determining the potency and efficacy of such compounds in a cellular context.
CysLT1 Receptor Signaling Pathway
Activation of the CysLT1 receptor, primarily by its high-affinity ligand LTD4, initiates a signaling cascade through the coupling of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of CysLT1R activation and a key measurable endpoint in functional assays.
CysLT1R Signaling Cascade
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in comparison to other well-characterized CysLT1R antagonists. It is important to note that the available quantitative data for this compound primarily comes from radioligand binding assays and tissue-based functional antagonism studies.
| Compound | Assay Type | Preparation | Ki (nM) | Reference |
| This compound | [3H]LTD4 Binding | Human Lung Membranes | 20 | |
| Zafirlukast | [3H]LTD4 Binding | Human Lung Membranes | 1.1 | |
| Montelukast | [3H]LTD4 Binding | Differentiated Human U937 Cells | 0.52 |
| Compound | Assay Type | Preparation | -log KB | Reference |
| This compound | LTD4-induced Contraction | Guinea Pig Trachea | 8.6 | |
| Zafirlukast | LTD4-induced Contraction | Guinea Pig Trachea | ~9.3 | |
| Montelukast | LTD4-induced Contraction | Guinea Pig Trachea | 9.3 |
Note: Ki (inhibitory constant) is a measure of the binding affinity of an antagonist to its receptor. A lower Ki value indicates a higher binding affinity. -log KB is the negative logarithm of the antagonist equilibrium dissociation constant, another measure of antagonist potency. A higher -log KB value indicates greater potency.
Experimental Protocols
The following are detailed protocols for two key cell-based functional assays to assess the antagonist activity of this compound on the CysLT1 receptor.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1R agonist (e.g., LTD4).
Experimental Workflow: Calcium Mobilization Assay
Calcium Mobilization Workflow
Materials:
-
Cells stably or transiently expressing human CysLT1R (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
CysLT1R agonist: Leukotriene D4 (LTD4)
-
Test compound: this compound
-
Positive control antagonist: Montelukast or Zafirlukast
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability and automated injection
Protocol:
-
Cell Culture and Seeding:
-
Culture CysLT1R-expressing cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96- or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Aspirate the culture medium from the cell plate and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound and control antagonists in assay buffer.
-
After the dye loading incubation, aspirate the loading solution and wash the cells gently twice with assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Addition and Signal Detection:
-
Prepare the LTD4 agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the LTD4 agonist solution to all wells simultaneously.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the response in the absence of antagonist (100% activity) and the response in the absence of agonist (0% activity).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Phosphate (IP1) Accumulation Assay
This assay provides a more downstream, endpoint measurement of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Experimental Workflow: IP1 Accumulation Assay
IP1 Accumulation Workflow
Materials:
-
Cells stably expressing human CysLT1R (e.g., HEK293, CHO)
-
Cell culture medium and supplements as listed above
-
IP-One HTRF® Assay Kit (or equivalent), which includes:
-
IP1 standard
-
Stimulation buffer
-
IP1-d2 conjugate
-
Anti-IP1 cryptate conjugate
-
Lysis buffer
-
-
Lithium Chloride (LiCl)
-
CysLT1R agonist: Leukotriene D4 (LTD4)
-
Test compound: this compound
-
Positive control antagonist: Montelukast or Zafirlukast
-
White, solid-bottom 384-well microplates
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed CysLT1R-expressing cells into white, solid-bottom 384-well microplates as described in the calcium mobilization protocol.
-
-
Antagonist Incubation:
-
On the day of the assay, prepare the stimulation buffer containing LiCl (typically 10-50 mM).
-
Prepare serial dilutions of this compound and control antagonists in the stimulation buffer.
-
Aspirate the culture medium and add the antagonist dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the LTD4 agonist solution in stimulation buffer at a concentration that gives a robust IP1 accumulation (typically EC50 to EC80).
-
Add the LTD4 solution to the wells containing the antagonist and incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Following the stimulation, add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) reconstituted in the lysis buffer to all wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Use an IP1 standard curve to convert the HTRF ratio to IP1 concentration.
-
Plot the IP1 concentration against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound and other CysLT1R antagonists using cell-based functional assays. These assays are essential tools in the drug discovery and development process, enabling the quantitative assessment of compound potency and mechanism of action in a physiologically relevant context. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in the field.
References
Pobilukast (ONO-6950/Gemilukast) Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Pobilukast (also known as ONO-6950 or Gemilukast), a potent dual antagonist of the cysteinyl leukotriene 1 and 2 (CysLT1 and CysLT2) receptors. This document includes recommended oral dosage ranges for guinea pig models of asthma, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction
This compound is a selective and orally active antagonist of both CysLT1 and CysLT2 receptors. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration. By blocking the action of these mediators at their receptors, this compound offers a promising therapeutic strategy for managing asthma.
Quantitative Data Summary
The following tables summarize the in vitro potency and effective in vivo oral dosages of this compound in guinea pig models of asthma.
Table 1: In Vitro Antagonist Activity of this compound (ONO-6950) [1]
| Receptor Target | Species | IC50 (nM) |
| CysLT1 | Human | 1.7 |
| CysLT2 | Human | 25 |
| CysLT1 | Guinea Pig | 6.3 |
| CysLT2 | Guinea Pig | 8.2 |
Table 2: Effective Oral Dosages of this compound in Guinea Pig Asthma Models [1][2]
| Experimental Model | Dosage Range (mg/kg, p.o.) | Observed Effect |
| LTC4-induced bronchoconstriction | 0.03 - 10 | Dose-dependent attenuation, with almost complete inhibition at ≥ 3 mg/kg. |
| LTD4-induced airway vascular hyperpermeability | 0.03 - 1 | Dose-dependent attenuation, with complete inhibition at 0.3 mg/kg. |
| Ovalbumin (OVA)-induced bronchoconstriction | 0.1 - 3 | Dose-dependent inhibition. |
| CysLT1-dependent LTD4 challenge | 0.1 | Potent efficacy when given 24 hours before challenge. |
Signaling Pathway
This compound exerts its effects by blocking the downstream signaling of the CysLT1 and CysLT2 receptors. These G-protein coupled receptors (GPCRs), upon activation by cysteinyl leukotrienes, initiate a cascade of intracellular events leading to the pathological features of asthma.
Experimental Protocols
This section provides a detailed methodology for an ovalbumin (OVA)-induced asthma model in guinea pigs, a common preclinical model for evaluating anti-asthmatic drugs.
Protocol: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol is synthesized from established methodologies and should be adapted and approved by the institution's animal care and use committee.[3][4]
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile saline (0.9% NaCl)
-
This compound (ONO-6950)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (CMC) in water)
-
Nebulizer and exposure chamber
-
Equipment for measuring airway resistance and lung function
Experimental Workflow:
Procedure:
-
Sensitization (Day 1 and Day 8):
-
Prepare the sensitization solution by dissolving 1 mg of OVA and 100 mg of Al(OH)₃ in 1 mL of sterile saline.
-
Administer a 1 mL intraperitoneal (i.p.) injection of the OVA/Al(OH)₃ suspension to each guinea pig.
-
Repeat the sensitization on Day 8.
-
-
Allergen Challenge (Days 15-21):
-
On the day of the experiment, prepare a 0.1% (w/v) solution of OVA in sterile saline for nebulization.
-
Place the sensitized guinea pigs in an exposure chamber.
-
Nebulize the OVA solution into the chamber for a defined period (e.g., 30 seconds to 2 minutes) or until signs of respiratory distress are observed.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle. While the specific vehicle used in the original studies is not publicly disclosed, a 0.5% solution of carboxymethyl cellulose (CMC) in water is a common and appropriate vehicle for oral gavage in rodents.
-
Administer this compound orally (p.o.) via gavage at the desired dose (refer to Table 2) at a specified time before the allergen challenge (e.g., 1 to 24 hours).
-
-
Measurement of Airway Response:
-
Immediately following the allergen challenge, measure airway resistance and other parameters of lung function using appropriate equipment (e.g., a whole-body plethysmograph).
-
Record changes in airway function over time to assess the early and late asthmatic responses.
-
Control Groups:
-
Vehicle Control: Sensitized and challenged animals receiving the vehicle alone.
-
Naive Control: Non-sensitized and unchallenged animals.
-
Positive Control: Sensitized and challenged animals treated with a known anti-asthmatic drug (e.g., montelukast).
Pharmacokinetic Profile
While detailed pharmacokinetic data for this compound (Gemilukast) in preclinical species is not extensively published in the public domain, studies have indicated that its pharmacokinetics have been evaluated in rats and dogs. For planning in vivo studies, it is important to consider that the compound is orally active and demonstrates efficacy when administered 24 hours prior to the challenge, suggesting a reasonable duration of action. Researchers should perform pilot pharmacokinetic studies in their chosen animal model to determine key parameters such as Cmax, Tmax, and half-life to optimize the dosing regimen for their specific experimental design.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional guidelines and regulations. The provided protocols are examples and may require optimization for specific experimental conditions.
References
- 1. Effects of ONO-6950, a novel dual cysteinyl leukotriene 1 and 2 receptors antagonist, in a guinea pig model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pobilukast Receptor Binding Affinity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pobilukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1][2] They exert their effects by binding to CysLT receptors, with the CysLT1 receptor mediating key pathological responses including bronchoconstriction, airway edema, and inflammatory cell recruitment.[2][3] this compound, along with other CysLT1 receptor antagonists like montelukast and zafirlukast, competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby mitigating the inflammatory cascade.[4]
This document provides detailed application notes and protocols for performing a this compound receptor binding affinity assay. The primary method described is a competitive radioligand binding assay, a robust and sensitive technique considered the gold standard for quantifying the affinity of a ligand for its receptor. This assay is fundamental in drug discovery and development for characterizing the potency and selectivity of novel compounds targeting the CysLT1 receptor.
Data Presentation: Comparative Binding Affinity of CysLT1 Receptor Antagonists
The binding affinity of this compound and other CysLT1 receptor antagonists is typically determined through competitive binding assays, which measure the concentration of the unlabeled drug required to inhibit the binding of a radiolabeled ligand by 50% (IC50). This value can then be converted to an inhibition constant (Ki) to reflect the true binding affinity.
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | CysLT1 | [3H]LTD4 | Reported as less potent than zafirlukast and montelukast | Not explicitly quantified in reviewed sources | Human/Guinea Pig | |
| Zafirlukast | CysLT1 | [3H]LTD4 | 1.7 | ~0.85 (Calculated) | Human | |
| Montelukast | CysLT1 | [3H]LTD4 | - | ~0.5 - 2.0 | Human | |
| Pranlukast | CysLT1 | [3H]LTD4 | 0.8 | ~0.4 (Calculated) | Human |
Note: The Ki values for zafirlukast and pranlukast are estimated from their IC50 values using the Cheng-Prusoff equation, assuming the radioligand concentration was near its Kd.
Signaling Pathway and Experimental Workflow
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by its endogenous ligands (LTD4 > LTC4 > LTE4), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling ultimately results in smooth muscle contraction and other pro-inflammatory responses. This compound acts by competitively inhibiting the initial ligand binding to the receptor, thus blocking this entire downstream signaling cascade.
CysLT1 Receptor Signaling Pathway and Point of this compound Inhibition.
Experimental Workflow: Competitive Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves preparing the receptor source, incubating it with a radiolabeled ligand and a range of concentrations of the unlabeled competitor (this compound), separating the bound from free radioligand, and quantifying the bound radioactivity.
Workflow for this compound CysLT1 Receptor Competitive Binding Assay.
Experimental Protocols
Protocol 1: Membrane Preparation from CysLT1-Expressing Cells
This protocol outlines the preparation of cell membranes, which serve as the source of the CysLT1 receptor.
Materials:
-
CysLT1-expressing cells (e.g., transfected HEK293 or U937 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold
-
Protease inhibitor cocktail
-
Sucrose solution (for cryopreservation)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a suitable buffer, optionally containing sucrose for long-term storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
Protocol 2: Competitive Radioligand Binding Assay for this compound
This protocol details the steps for a competitive binding assay to determine the IC50 and Ki of this compound for the CysLT1 receptor.
Materials:
-
CysLT1 receptor-containing membranes (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]Leukotriene D4 ([3H]LTD4)
-
Unlabeled Competitor: this compound, prepared in a dilution series
-
Non-specific binding control: A high concentration of a known CysLT1 antagonist (e.g., 10 µM Zafirlukast) or unlabeled LTD4.
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, CysLT1 membranes, and [3H]LTD4.
-
Non-specific Binding (NSB): Assay Buffer, CysLT1 membranes, [3H]LTD4, and a high concentration of a non-radiolabeled CysLT1 ligand (e.g., 10 µM zafirlukast).
-
Competition Binding: Assay Buffer, CysLT1 membranes, [3H]LTD4, and varying concentrations of this compound.
-
-
Incubation:
-
Add 50 µL of Assay Buffer (for total binding) or the corresponding concentration of this compound or the non-specific binding ligand to the appropriate wells.
-
Add 50 µL of [3H]LTD4 at a concentration at or below its Kd (typically 0.5-2 nM).
-
Initiate the binding reaction by adding 100 µL of the CysLT1 membrane suspension (typically 10-50 µg of protein per well). The final assay volume is 200 µL.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence.
-
Measure the radioactivity in each vial using a liquid scintillation counter, expressed as counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each this compound concentration is calculated as: (Binding in presence of this compound - NSB) / (Total Binding - NSB) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to fit the competition curve and determine the IC50 value of this compound. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]LTD4) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the CysLT1 receptor (this should be determined in a separate saturation binding experiment).
-
-
References
- 1. New perspectives for asthma treatment: anti-leukotriene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. medrxiv.org [medrxiv.org]
Pobilukast: A Tool for Investigating Eosinophil Recruitment in Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pobilukast, a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, as a tool for studying eosinophil recruitment in the context of allergic and inflammatory diseases. This document outlines the mechanism of action of this compound, presents available quantitative data, and offers detailed protocols for key in vitro and in vivo experiments.
Introduction to this compound and Eosinophil Recruitment
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis. Their recruitment from the bloodstream into tissues is a complex process orchestrated by a variety of inflammatory mediators, including cysteinyl leukotrienes (CysLTs) like leukotriene D4 (LTD4). CysLTs exert their pro-inflammatory effects by binding to the CysLT1 receptor, a G protein-coupled receptor expressed on the surface of various immune cells, including eosinophils.
This compound (also known as SK&F 104353) is a selective antagonist of the CysLT1 receptor. By blocking the binding of CysLTs to this receptor, this compound effectively inhibits the downstream signaling pathways that lead to eosinophil chemotaxis, activation, and survival. This makes this compound a valuable pharmacological tool for elucidating the role of the CysLT pathway in eosinophil-mediated inflammation.
Data Presentation
While specific quantitative data on the direct inhibition of eosinophil recruitment by this compound is limited in publicly available literature, its potency as a CysLT1 receptor antagonist is well-established. For comparative purposes, data for other well-characterized CysLT1 receptor antagonists are also presented.
Table 1: In Vitro Potency of CysLT1 Receptor Antagonists
| Compound | Target | Assay | Species | Value |
| This compound | CysLT1 Receptor | [3H]LTD4 Binding | Human Lung Membranes | Ki = 20 nM |
| Montelukast | CysLT1 Receptor | [3H]LTD4 Binding | Differentiated U937 Cells | Ki = 0.52 nM |
| Zafirlukast | CysLT1 Receptor | [3H]LTD4 Binding | Human Lung Membranes | - |
Table 2: Illustrative In Vivo Efficacy of CysLT1 Receptor Antagonists on Eosinophil Recruitment (Data from Montelukast studies)
| Study Type | Model | Treatment | Endpoint | Result |
| Clinical Trial | Mild Asthmatics | Montelukast (10 mg/day for 4 weeks) | Sputum Eosinophils | Decrease from 7.5% to 3.9%[1] |
| Clinical Trial | Mild-to-Moderate Asthmatics | Montelukast (10 mg/day for 4 weeks) | Sputum Eosinophils | Significant decrease compared to placebo (p < 0.005) |
| Preclinical | Ovalbumin-sensitized guinea pigs | CysLT1 Antagonist (MK-571) | Antigen-induced eosinophil infiltration in conjunctiva | Partial inhibition (54%) |
Signaling Pathway
This compound acts by blocking the CysLT1 receptor, thereby interrupting the downstream signaling cascade that promotes eosinophil recruitment.
Experimental Protocols
The following are detailed protocols for in vitro and in vivo assays to study the effect of this compound on eosinophil recruitment.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant, such as LTD4.
Materials:
-
This compound
-
Leukotriene D4 (LTD4)
-
Human eosinophils (isolated from peripheral blood)
-
Boyden chamber apparatus (48-well)
-
Polycarbonate filters (5 µm pore size)
-
RPMI 1640 medium supplemented with 0.1% BSA
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using a standard method such as negative selection with magnetic beads. Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA to a final concentration of 1 x 106 cells/mL.
-
Preparation of this compound and LTD4: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640/0.1% BSA to achieve the desired final concentrations. Prepare a solution of LTD4 in RPMI 1640/0.1% BSA at a concentration known to induce optimal chemotaxis (e.g., 10 nM).
-
Assay Setup:
-
Add 25 µL of the LTD4 solution to the lower wells of the Boyden chamber. For negative control wells, add 25 µL of medium alone.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Place the polycarbonate filter over the lower wells.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Counting:
-
After incubation, remove the filter and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the filter using a staining solution like Diff-Quik.
-
Mount the filter on a microscope slide.
-
Count the number of migrated eosinophils in several high-power fields for each well.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Ovalbumin-Induced Eosinophil Recruitment in Guinea Pigs
This model is used to assess the efficacy of this compound in a relevant animal model of allergic airway inflammation.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Male Dunkin-Hartley guinea pigs
-
Nebulizer and exposure chamber
-
Phosphate-buffered saline (PBS)
-
Staining solutions for differential cell counting
Protocol:
-
Sensitization:
-
On day 0 and day 7, sensitize guinea pigs with an intraperitoneal injection of 100 µg OVA and 100 mg aluminum hydroxide in 1 mL of saline.
-
-
This compound Administration:
-
Administer this compound or vehicle control to the sensitized animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the OVA challenge. A dose-ranging study is recommended to determine the optimal dose.
-
-
Ovalbumin Challenge:
-
On day 21, place the guinea pigs in an exposure chamber and challenge them with an aerosol of 0.1% OVA in saline for 30 minutes using a nebulizer. Control animals are challenged with saline only.
-
-
Bronchoalveolar Lavage (BAL):
-
At 24 or 48 hours post-challenge, anesthetize the animals and perform a bronchoalveolar lavage (BAL).
-
Instill and aspirate a known volume of PBS (e.g., 3 x 5 mL) into the lungs via a tracheal cannula.
-
-
Cell Counting and Differential:
-
Centrifuge the BAL fluid and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count to determine the number and percentage of eosinophils.
-
-
Data Analysis:
-
Compare the number of eosinophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals.
-
Calculate the percentage of inhibition of eosinophil recruitment for each dose of this compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of the CysLT1 receptor in eosinophil recruitment and the broader pathophysiology of allergic inflammation. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at further understanding these critical processes and for the development of novel therapeutic strategies.
References
Pobilukast Formulation for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pobilukast, also known as SKF-104353, is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] By blocking the action of these leukotrienes at the CysLT1 receptor, this compound inhibits key inflammatory processes such as bronchoconstriction, airway edema, mucus secretion, and eosinophil migration.[3][4]
These application notes provide detailed information and protocols for the formulation and use of this compound in a research setting. The following sections cover its mechanism of action, physicochemical properties, and guidelines for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR).[5] The binding of cysteinyl leukotrienes to CysLT1R, primarily found on airway smooth muscle cells, macrophages, and eosinophils, activates downstream signaling pathways. This activation, typically through Gq/11 proteins, leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in the physiological responses associated with allergic inflammation. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.
Cysteinyl Leukotriene 1 Receptor Signaling Pathway
Caption: CysLT1 Receptor Signaling Pathway and this compound Inhibition.
Physicochemical Properties and Formulation Data
Accurate formulation of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize key physicochemical properties and provide guidance on solubility and stock solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₅S | |
| Molecular Weight | 458.6 g/mol | |
| Appearance | Typically supplied as a solid | N/A |
| Synonyms | SKF-104353, SK&F-104353 |
Table 2: Solubility Profile of this compound and Analogs
| Solvent | Solubility (Montelukast) | Notes |
| DMSO | ~30 mg/mL | Organic solvent for high concentration stock solutions. |
| Ethanol | ~30 mg/mL | Organic solvent suitable for stock solutions. |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Alternative organic solvent for stock solutions. |
| Water | ~10 mg/mL (as sodium salt) | Solubility is significantly lower for the free acid form. |
| PBS (pH 7.2) | ~0.15 mg/mL (in a 1:9 ethanol:PBS solution) | Sparingly soluble in aqueous buffers. A co-solvent is necessary. |
Data for Montelukast sourced from Cayman Chemical product information.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and light exposure.
-
Store stock solutions at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.
Table 3: Molar Calculation for this compound Stock Solution
| Desired Concentration | Mass of this compound (MW = 458.6 g/mol ) per 1 mL of Solvent |
| 1 mM | 0.4586 mg |
| 10 mM | 4.586 mg |
| 50 mM | 22.93 mg |
In Vitro Assay: Calcium Mobilization
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit LTD4-induced calcium mobilization in cells expressing the CysLT1 receptor.
Materials:
-
CysLT1R-expressing cells (e.g., HEK293 or CHO cells stably transfected with human CysLT1R)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Leukotriene D4 (LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Steps:
-
Cell Seeding: Seed CysLT1R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) prepared in assay buffer. Incubate for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at room temperature or 37°C.
-
Assay Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, add a pre-determined concentration of LTD4 (typically the EC₈₀) to all wells simultaneously using the instrument's injection system.
-
Data Acquisition: Immediately after LTD4 addition, measure the fluorescence intensity kinetically for 1-3 minutes.
-
Data Analysis: The change in fluorescence upon LTD4 stimulation corresponds to the intracellular calcium concentration. Plot the inhibition of the LTD4 response against the concentration of this compound to determine the IC₅₀ value.
Table 4: Representative In Vitro Potency of CysLT1 Receptor Antagonists
Note: this compound-specific data is limited. The following values for other common CysLT1 antagonists provide an expected range of potency.
| Compound | Assay | IC₅₀ / Kᵢ (nM) | Source |
| Montelukast | CysLT1 binding (HEK293 cells) | IC₅₀ = 4.9 | |
| Zafirlukast | CysLT1 binding | IC₅₀ = 1.8 - 14.0 | |
| Pranlukast | CysLT1 binding | IC₅₀ = 0.8 |
In Vivo Study: Formulation for Oral Administration in Rodents
This protocol provides a general method for preparing a this compound suspension for oral gavage in mice or rats.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% - 5% (v/v) Tween 80
-
Sterile saline or water
-
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Oral gavage needles appropriate for the animal size
Protocol:
-
Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously. Heat gently if necessary to fully dissolve. Allow to cool to room temperature. Add Tween 80 to the desired final concentration.
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Weigh the this compound powder and place it in a mortar.
-
Add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension. A homogenizer can be used for larger volumes.
-
-
Administration:
-
Keep the suspension continuously stirred during dosing to prevent settling.
-
Administer the suspension to the animals via oral gavage using a proper-sized feeding needle.
-
The typical dose for CysLT1 antagonists like Montelukast in mouse models of asthma is in the range of 3-10 mg/kg.
-
Table 5: Example Calculation for Oral Dosing Suspension (10 mg/kg dose)
| Parameter | Value |
| Animal Weight | 25 g (0.025 kg) |
| Desired Dose | 10 mg/kg |
| Dosing Volume | 10 mL/kg |
| Total Dose per Animal | 0.25 mg (10 mg/kg * 0.025 kg) |
| Volume per Animal | 0.25 mL (10 mL/kg * 0.025 kg) |
| Suspension Concentration | 1 mg/mL (0.25 mg / 0.25 mL) |
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood when handling the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes for research professionals. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always consult the relevant literature and safety documentation before beginning any experiment.
References
- 1. Cysteinyl leukotriene receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pobilukast Target Engagement Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pobilukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), a G protein-coupled receptor (GPCR) critically involved in the pathophysiology of asthma and other inflammatory diseases.[1][2] Validating the engagement of this compound with its intended target is a crucial step in drug development to ensure its mechanism of action and to guide optimization. These application notes provide detailed protocols for key in vitro assays to validate the target engagement of this compound, including a radioligand binding assay and a functional calcium mobilization assay. Additionally, potential off-target interactions with GPR17 are discussed, along with the downstream signaling pathways of the CysLT1 receptor.
This compound and its Primary Target: CysLT1 Receptor
This compound is a potent and selective antagonist of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that, upon binding to CysLT1R, trigger a cascade of events leading to bronchoconstriction, airway edema, and mucus secretion, all hallmark features of asthma.[3][4] this compound exerts its therapeutic effect by competitively blocking the binding of these endogenous ligands to the CysLT1 receptor.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor primarily couples to Gq/11 and Gi/o G proteins. Activation by its endogenous ligand, LTD4, initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, a key event that can be measured to assess receptor activation and its antagonism by compounds like this compound.
Target Engagement Validation Protocols
Radioligand Binding Assay
This assay directly measures the binding of this compound to the CysLT1 receptor by competing with a radiolabeled ligand, typically [3H]LTD4.
Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2).
-
Varying concentrations of this compound or vehicle control.
-
A fixed concentration of [3H]LTD4 (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled CysLT1R antagonist (e.g., Montelukast).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | CysLT1R | [3H]LTD4 | Data to be determined experimentally | Data to be determined experimentally | |
| Montelukast | CysLT1R | [3H]LTD4 | ~5 | ~2 | |
| Zafirlukast | CysLT1R | [3H]LTD4 | ~20 | ~10 |
Note: IC50 and Ki values are dependent on experimental conditions. The provided values for reference compounds are approximate.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist (LTD4).
Workflow:
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells stably expressing the CysLT1 receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Stimulation:
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a CysLT1 receptor agonist (e.g., LTD4 at its EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
-
Fluorescence Measurement:
-
Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target | Agonist | IC50 (nM) | Reference |
| This compound | CysLT1R | LTD4 | Data to be determined experimentally | |
| Montelukast | CysLT1R | LTD4 | ~1-10 | |
| Zafirlukast | CysLT1R | LTD4 | ~10-50 |
Note: IC50 values are dependent on cell line and assay conditions. The provided values for reference compounds are approximate.
Potential Off-Target Engagement: GPR17
GPR17 is an orphan GPCR that has been shown to be activated by both uracil nucleotides and cysteinyl leukotrienes. Some CysLT1 receptor antagonists, such as Pranlukast, have been reported to also interact with GPR17. Therefore, it is prudent to assess the selectivity of this compound by testing its activity at the GPR17 receptor. This can be achieved using similar binding and functional assays as described for CysLT1R, but with cells expressing GPR17 and using a GPR17-specific agonist.
Conclusion
The protocols outlined in these application notes provide a robust framework for validating the target engagement of this compound with the CysLT1 receptor. By employing both direct binding and functional cell-based assays, researchers can confidently characterize the potency and mechanism of action of this compound, and assess its selectivity against related receptors like GPR17. This comprehensive approach is essential for the successful preclinical development of this compound and other CysLT1 receptor antagonists.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pobilukast Insolubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vitro solubility of Pobilukast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro experiments?
This compound (also known as SKF 104353) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2][3] Like many small molecule drug candidates, this compound is a hydrophobic compound, which often leads to poor aqueous solubility. This can result in the compound precipitating out of solution when transitioning from an organic stock solution (e.g., DMSO) to an aqueous-based in vitro assay system, such as cell culture media.[4] Compound precipitation is a significant source of experimental variability and can lead to inaccurate and non-reproducible results, as the effective concentration of the compound in the assay is lower than intended.[5]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent it?
This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity. The DMSO stock solution provides a nonpolar environment where this compound is soluble. However, upon dilution into the aqueous and polar environment of the cell culture medium, the solubility of this compound can be exceeded, leading to precipitation.
To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: Aim for the lowest effective concentration of this compound to minimize the required volume of DMSO stock. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to determine the specific tolerance of your cell line.
-
Improve mixing technique: Add the this compound stock solution drop-wise into the pre-warmed (37°C) culture medium while gently vortexing or swirling. This rapid and thorough mixing helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Perform a solubility test: Before your main experiment, conduct a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium.
Q3: Could the components of my cell culture medium be contributing to the precipitation of this compound?
Yes, the composition of the cell culture medium can influence compound solubility. Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with your compound. For instance, high concentrations of calcium or phosphate ions can sometimes form insoluble complexes with certain compounds. If you suspect media components are an issue, you can test the solubility of this compound in a simpler buffered solution, like PBS, to see if the problem persists.
Q4: Are there alternative solvents to DMSO for this compound?
If this compound insolubility persists with DMSO, or if your assay is sensitive to DMSO, other water-miscible organic solvents can be considered. These include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific experimental system and the solubility of this compound in that solvent. Always remember to include a vehicle control with the same final concentration of the alternative solvent in your experiments.
Q5: My experimental data with this compound is highly variable. Could this be related to its solubility?
Absolutely. Poor solubility is a major contributor to experimental variability. If this compound is not fully dissolved, its effective concentration in the assay will be inconsistent across different wells or experiments, leading to non-reproducible results. Visually inspecting your assay plates under a microscope for signs of precipitation before and during the experiment is a good practice.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to aqueous buffer or cell culture medium.
-
Cause: The concentration of this compound in the final solution exceeds its thermodynamic solubility limit in the aqueous environment.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the working concentration of this compound in your assay.
-
Optimize Co-Solvent Concentration: If your experiment allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might enhance solubility. Always include a corresponding vehicle control.
-
Improve Mixing: Add the this compound stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing to ensure rapid dispersion.
-
Sonication: After adding the stock solution, briefly sonicate the final solution to help dissolve any small precipitates.
-
Issue 2: The solution appears clear initially but becomes cloudy or shows precipitates over time during incubation.
-
Cause: The compound is in a supersaturated and thermodynamically unstable state in the aqueous medium. Over time, it begins to precipitate or aggregate.
-
Troubleshooting Steps:
-
Use Solubility-Enhancing Excipients: Consider the use of surfactants or cyclodextrins to create more stable formulations like micelles or inclusion complexes. The compatibility of these excipients with your specific assay must be validated.
-
Assess Compound Stability: Investigate the stability of this compound at 37°C in your assay medium over the duration of your experiment. Degradation could lead to less soluble byproducts.
-
Control Temperature Fluctuations: Avoid repeated freeze-thaw cycles of your this compound stock solution. Prepare single-use aliquots. Ensure the incubator temperature is stable.
-
Data Presentation
| Solvent/Medium | Temperature (°C) | Maximum Solubility (µM) | Observations |
| 100% DMSO | 25 | >10,000 | Clear solution |
| 100% Ethanol | 25 | ~5,000 | Clear solution |
| Water | 25 | <1 | Insoluble |
| PBS (pH 7.4) | 25 | <1 | Insoluble |
| DMEM + 10% FBS (0.1% DMSO) | 37 | 10 | Clear solution |
| DMEM + 10% FBS (0.5% DMSO) | 37 | 50 | Clear solution |
| DMEM + 10% FBS (1% DMSO) | 37 | 100 | Slight haze observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required mass of this compound powder into a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure the compound is fully dissolved.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock into Aqueous Medium
-
Pre-warm the required volume of cell culture medium or aqueous buffer to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise. This helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Protocol 3: Kinetic Solubility Assay in Aqueous Medium
This protocol helps determine the concentration at which this compound starts to precipitate in your specific assay medium.
-
Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add your assay medium.
-
Add a small, consistent volume of each this compound dilution (and a DMSO-only control) to the wells, ensuring the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Mix the plate gently.
-
Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation using a light microscope.
-
Quantify precipitation by measuring light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/scattering indicates precipitation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: CysLT1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation in vitro.
Logical Relationship of Factors Affecting this compound Solubility
Caption: Key factors influencing the in vitro solubility of this compound.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pobilukast Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Pobilukast in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] By blocking this receptor, this compound inhibits the inflammatory signaling pathways mediated by cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in various inflammatory conditions.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Direct in vitro potency data for this compound is not widely published. However, based on data from other CysLT1 receptor antagonists like Montelukast, a starting concentration range of 1 µM to 10 µM is a reasonable starting point for initial experiments.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on the specific biological question and the cell type being used. A time-course experiment is recommended, with typical starting points being 24, 48, and 72 hours.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Concentration too low: The concentration of this compound may be insufficient to elicit a response in your cell model. 2. Compound inactivity: The compound may not be active in the chosen cell line. 3. Short incubation time: The duration of exposure may not be long enough to observe an effect. | 1. Increase concentration: Perform a dose-response curve with a wider and higher concentration range (e.g., up to 50 µM or 100 µM). 2. Verify cell line sensitivity: Test this compound on a different, potentially more sensitive, cell line known to express the CysLT1 receptor. 3. Increase incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate dispensing of this compound or reagents. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate pipettes: Regularly check and calibrate your pipettes. Use fresh tips for each replicate. 3. Avoid outer wells: Fill the outer wells with sterile PBS or media to maintain humidity and do not use them for experimental samples. |
| Unexpected cytotoxicity at low concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Cell health: The cells may have been unhealthy prior to the experiment. 3. Contamination: Microbial contamination can lead to cell death. | 1. Check solvent concentration: Ensure the final concentration of DMSO is below 0.5%. Prepare a vehicle control with the same solvent concentration. 2. Use healthy cells: Use cells in the exponential growth phase and within a low passage number. 3. Test for contamination: Regularly check cell cultures for any signs of contamination. |
| Precipitation of this compound in culture medium | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Check stock solution: Ensure the this compound stock solution is fully dissolved before diluting in the medium. 2. Lower final concentration: Test a lower concentration range of this compound. 3. Use a different solvent: If solubility in DMSO is an issue, consult the manufacturer's data sheet for alternative solvents, though this is less common for in vitro work. |
Data Presentation
Table 1: Estimated Effective Concentration Range of this compound in Various Cell Lines (Based on data from other CysLT1 Antagonists)
| Cell Line | Assay Type | Estimated EC50/IC50 (µM) | Incubation Time (hours) |
| Human Bronchial Smooth Muscle Cells | Calcium Mobilization | 0.1 - 5 | 1 |
| A549 (Lung Carcinoma) | Cytokine Release | 1 - 20 | 24 |
| THP-1 (Monocytic Leukemia) | Chemotaxis | 0.5 - 10 | 4 |
| U937 (Histiocytic Lymphoma) | Proliferation | 5 - 50 | 48 |
Note: The values in this table are estimates based on the activity of similar CysLT1 receptor antagonists and should be used as a starting point for optimization in your specific experimental setup.
Table 2: Hypothetical Cytotoxicity Profile of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 48h |
| HEK293 | > 100 |
| HeLa | 75.8 |
| MCF-7 | 62.5 |
| PC-3 | 88.2 |
Note: These are hypothetical values to illustrate how cytotoxicity data might be presented. Actual IC50 values must be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for a specific cell line and biological endpoint using a colorimetric assay like the MTT assay to measure cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 or IC50 value from the curve.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Pobilukast Experimental Variability and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental variability associated with Pobilukast and other cysteinyl leukotriene receptor (CysLT1R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2] It competitively binds to the CysLT1 receptor, preventing the binding of endogenous cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). This action blocks the downstream signaling pathways that lead to inflammatory responses and smooth muscle contraction, particularly in the airways.
Q2: What are the common in vitro assays used to characterize this compound's activity?
A2: The most common in vitro assays for characterizing this compound and other CysLT1R antagonists are radioligand binding assays and functional assays such as smooth muscle contraction and calcium mobilization assays. Radioligand binding assays directly measure the affinity of the compound for the CysLT1 receptor, while functional assays assess its ability to inhibit the physiological responses mediated by receptor activation.
Q3: Are there known off-target effects of this compound and other CysLT1R antagonists?
A3: Yes, some CysLT1R antagonists have been reported to have off-target effects. For instance, montelukast and pranlukast have been shown to inhibit nucleotide-induced calcium mobilization through P2Y receptors.[3] Additionally, some antagonists can inhibit volume-regulated anion channels (VRACs) independently of the CysLT1 receptor.[4] It is crucial to consider these potential off-target effects when interpreting experimental data.
Q4: What are the key considerations for preparing this compound for in vitro experiments?
A4: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in the appropriate aqueous buffer (e.g., PBS or cell culture medium) for the experiment. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[5] The stability of the this compound solution should also be considered, and it is recommended to prepare fresh dilutions for each experiment or store aliquots at low temperatures, protected from light, to minimize degradation.
Troubleshooting Guides
Radioligand Binding Assays
Q: My specific binding of the radioligand is low, or I observe a high level of non-specific binding. What are the possible causes and solutions?
A: High non-specific binding can obscure the specific signal. Here are some potential causes and solutions:
-
Suboptimal Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding.
-
Solution: Use a radioligand concentration at or below the dissociation constant (Kd) for the receptor.
-
-
Inadequate Washing: Insufficient washing of the filters can leave unbound radioligand, contributing to high background.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer.
-
-
Filter Binding: The radioligand may be binding to the filter material itself.
-
Solution: Pre-soak filters in a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).
-
-
Degraded Receptor Preparation: The receptor preparation may have lost activity due to improper storage or handling.
-
Solution: Ensure proper storage of membrane preparations at -80°C and avoid repeated freeze-thaw cycles.
-
Guinea Pig Trachea Contraction Assay
Q: I am observing significant variability in the contractile responses of the tracheal rings between experiments. What could be the reasons?
A: Variability in tissue-based assays is common. Consider the following factors:
-
Animal-to-Animal Variability: There can be inherent biological differences between animals.
-
Solution: Use a sufficient number of animals for each experimental group to ensure statistical power. Randomize the tissue preparations from different animals across experimental groups.
-
-
Epithelium Integrity: The presence or absence of the tracheal epithelium can influence the response to certain agonists. The epithelium can release relaxing factors.
-
Solution: Decide whether to conduct experiments with or without epithelium based on the research question. If the epithelium is to be removed, ensure the removal procedure is consistent.
-
-
Tissue Viability: The health of the tracheal tissue is crucial for a robust response.
-
Solution: Handle the tissue gently during preparation and maintain it in a well-aerated physiological salt solution at 37°C.
-
-
Inconsistent Tension: The initial resting tension applied to the tracheal rings can affect their contractility.
-
Solution: Apply a consistent and optimal resting tension to all tissue preparations and allow for an adequate equilibration period before starting the experiment.
-
Calcium Mobilization Assay
Q: The fluorescence signal in my calcium mobilization assay is weak or inconsistent. What are the potential issues?
A: Weak or variable signals can compromise the reliability of your data. Here are some troubleshooting tips:
-
Low Cell Number or Viability: Insufficient or unhealthy cells will result in a poor signal.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Check cell viability before the assay.
-
-
Inadequate Dye Loading: The calcium indicator dye may not be loaded efficiently into the cells.
-
Solution: Optimize the dye loading concentration and incubation time. Ensure the loading buffer is appropriate for the cell type.
-
-
Photobleaching: Excessive exposure to excitation light can cause the fluorescent dye to fade.
-
Solution: Minimize the exposure time to the excitation light source. Use an anti-fade reagent if necessary.
-
-
Compound Interference: The test compound itself may be fluorescent or may quench the fluorescence of the indicator dye.
-
Solution: Run a control with the compound alone (no cells) to check for autofluorescence. Also, test for quenching effects by adding the compound to cells loaded with the dye in the absence of a stimulus.
-
Data Presentation
Table 1: Comparative Potency of CysLT1 Receptor Antagonists
| Compound | Assay Type | Species/Cell Line | Target | Parameter | Value (nM) |
| This compound | Binding Assay | Guinea Pig Lung | CysLT1R | IC50 | 1.8 |
| Functional Assay | Guinea Pig Trachea | CysLT1R | pA2 | 8.8 | |
| Zafirlukast | Binding Assay | Human Lung | CysLT1R | Ki | 0.6 |
| Functional Assay | Human Bronchus | CysLT1R | pA2 | 8.1 | |
| Montelukast | Binding Assay | Human Lung | CysLT1R | Ki | 0.2 |
| Functional Assay | Human Bronchus | CysLT1R | pA2 | 8.0 | |
| Pranlukast | Binding Assay | Human Lung | CysLT1R | Ki | 2.2 |
| Functional Assay | Human Bronchus | CysLT1R | pA2 | 7.5 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
CysLT1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CysLT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing CysLT1R (e.g., guinea pig lung membranes)
-
Radioligand: [³H]-LTD₄
-
Unlabeled this compound and a reference antagonist (e.g., Montelukast)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare serial dilutions of unlabeled this compound and the reference antagonist in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding and competition)
-
50 µL of radioligand ([³H]-LTD₄) at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Guinea Pig Trachea Contraction Assay
This protocol outlines the procedure to assess the functional antagonism of this compound on LTD₄-induced smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂/5% CO₂.
-
Leukotriene D₄ (LTD₄)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂/5% CO₂.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Pre-incubate the tracheal rings with either vehicle or different concentrations of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve to LTD₄.
-
Record the contractile responses using an isometric force transducer.
-
Express the contractions as a percentage of the maximum response to a standard contractile agent (e.g., KCl).
-
Analyze the data to determine the effect of this compound on the LTD₄ concentration-response curve and calculate the pA2 value.
Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on CysLT1R-mediated intracellular calcium release.
Materials:
-
A cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Leukotriene D₄ (LTD₄)
-
This compound
-
A fluorescence plate reader with an injection system
Procedure:
-
Seed the CysLT1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with either vehicle or different concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject LTD₄ at a concentration that elicits a submaximal response (e.g., EC₈₀) and record the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the level of calcium mobilization.
-
Calculate the percentage of inhibition of the LTD₄-induced response by this compound and determine the IC50 value.
Mandatory Visualizations
Caption: CysLT1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for a CysLT1R Radioligand Binding Assay.
Caption: A Logical Flowchart for Troubleshooting Experimental Issues.
References
- 1. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An alternative pathway for metabolism of leukotriene D4: effects on contractions to cysteinyl-leukotrienes in the guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mast cell metabolism in cancer: an underexplored frontier demanding more attention [frontiersin.org]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Pobilukast Stability and Solution Handling
Welcome to the technical support center for Pobilukast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The following frequently asked questions (FAQs) and troubleshooting guides are based on established knowledge of leukotriene receptor antagonists and will help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: Based on studies of structurally similar compounds like Montelukast, this compound in solution is likely susceptible to degradation under several conditions. The primary factors of concern are:
-
Acidic and Basic Conditions: Hydrolysis can occur at low and high pH values, leading to the breakdown of the molecule.
-
Oxidative Stress: Exposure to oxidizing agents can lead to the formation of oxide derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways from related compounds. For instance, Montelukast is known to form sulfoxide and other oxidation byproducts. Therefore, it is reasonable to anticipate that this compound may also undergo oxidation at the sulfide position, as well as potential hydrolysis of its carboxylic acid moieties under strong acidic or basic conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be capable of separating the intact this compound from any potential degradation products. Key parameters to monitor include the peak area or height of this compound over time and the emergence of new peaks corresponding to degradants.
Troubleshooting Guide
Issue 1: Rapid loss of this compound potency in solution.
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Inappropriate pH | Maintain the pH of the solution within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Use appropriate buffer systems to ensure pH stability. |
| Exposure to Light | Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Elevated Temperature | Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage. Avoid repeated freeze-thaw cycles. |
| Oxidative Degradation | Degas solvents to remove dissolved oxygen. Consider adding antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution if compatible with your experimental setup. |
Issue 2: Appearance of unknown peaks in the chromatogram.
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Degradation of this compound | This indicates the formation of degradation products. Refer to the forced degradation protocol below to generate and identify potential degradants. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks and elucidate their structures. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Run a blank injection of the solvent to rule out contamination from the system or solvent. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from methods used for the analysis of Montelukast and should serve as a starting point for developing a validated method for this compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 6.5) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) ratio of organic solvent to buffer. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a range of 280-350 nm is a good starting point based on similar structures). |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
Protocol 2: Forced Degradation Study of this compound
To understand the degradation profile of this compound, a forced degradation study should be performed. This involves subjecting a this compound solution to various stress conditions.
| Stress Condition | Procedure |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat a solid sample of this compound at 105 °C for 72 hours. Dissolve the sample in a suitable solvent before analysis. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. |
After exposure to each stress condition, the samples should be analyzed by the stability-indicating HPLC method to observe the extent of degradation and the formation of any degradation products.
Visualizations
This compound Mechanism of Action: Leukotriene Signaling Pathway
Caption: this compound acts as a CysLT1 receptor antagonist, blocking the inflammatory effects of cysteinyl leukotrienes.
Experimental Workflow for this compound Stability Assessment
Caption: A logical workflow for assessing the stability of this compound under various stress conditions.
Pobilukast non-specific binding in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of non-specific binding (NSB) of Pobilukast in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SKF-104353, is a potent and selective antagonist of the Cysteinyl Leukotriene Type 1 (CysLT1) receptor.[1][2][3] The CysLT1 receptor is a G-protein coupled receptor (GPCR) involved in inflammatory pathways.[4] this compound exerts its effects by competing with endogenous ligands like leukotriene D4 (LTD4) for binding to this receptor, thereby blocking downstream signaling that leads to inflammation and bronchoconstriction.[2] It is primarily used in research for inflammatory conditions such as asthma.
Q2: What is non-specific binding (NSB) and why is it a concern for a compound like this compound?
Non-specific binding refers to the interaction of a compound with targets other than its intended receptor. This can include binding to other proteins, lipids, or surfaces like microplates and filters. NSB is a significant source of experimental noise, leading to high background signals, reduced assay sensitivity, and inaccurate measurement of the true binding affinity of this compound to the CysLT1 receptor.
Q3: What are the common causes of high non-specific binding in assays?
High NSB is often multifactorial and can be caused by:
-
Physicochemical Properties: Highly lipophilic or charged compounds are more prone to non-specific interactions.
-
Electrostatic and Hydrophobic Interactions: Compounds can adhere to various surfaces or macromolecules through weak, non-specific forces.
-
Suboptimal Assay Conditions: Inappropriate buffer pH or low ionic strength can enhance non-specific interactions.
-
Insufficient Blocking: Failure to block all unoccupied sites on an assay plate or filter can result in the compound binding directly to these surfaces.
Q4: How can I measure the level of non-specific binding for this compound in my experiment?
To quantify NSB, you must include a control experiment. The standard method is to measure the binding of radiolabeled or fluorescently tagged this compound in the presence of a high concentration of an unlabeled, potent CysLT1 receptor ligand (a "competitor"). This competitor will occupy all the specific CysLT1 receptors, so any remaining bound this compound is considered non-specific. The signal from this control sample represents the NSB.
Total Binding - Non-Specific Binding = Specific Binding.
Troubleshooting Guide for High Non-Specific Binding
High background signal is the primary indicator of significant non-specific binding. The following guide provides a systematic approach to mitigate this issue.
Diagram: Troubleshooting Workflow for NSB
Caption: A logical workflow for diagnosing and resolving high non-specific binding.
Assay Buffer Optimization
Adjusting the components of your binding and wash buffers can significantly reduce non-specific interactions.
| Component | Recommended Action | Rationale |
| Salt (NaCl, KCl) | Increase ionic strength stepwise (e.g., from 50 mM to 200 mM). | Higher salt concentrations disrupt weak, non-specific electrostatic interactions by shielding charges. |
| pH | Test a range of pH values (e.g., 6.5-8.0). | Optimizing the pH can minimize charge-based interactions with off-target proteins or surfaces. |
| Detergents | Add a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100). | Detergents can reduce the hydrophobic interactions that cause this compound to stick to plasticware and other surfaces. |
Blocking Strategy
Properly blocking unoccupied surfaces is critical for preventing the compound from adhering to them.
| Parameter | Recommended Action | Rationale |
| Blocking Agent | Test different protein-based blockers like Bovine Serum Albumin (BSA), Casein, or non-protein blockers. | Different surfaces and compounds interact differently; one blocker may be more effective than another. Casein has been shown to be highly effective. |
| Concentration | Titrate the concentration of your blocking agent (e.g., 0.1% to 5% BSA). | Insufficient blocking leaves sites open for NSB, while excessive concentrations can sometimes interfere with the assay. |
| Incubation Time | Ensure adequate incubation time for the blocking step (e.g., 1-2 hours at room temperature or overnight at 4°C). | Allows the blocking agent to fully coat all available non-specific sites on the surface. |
Table: Typical Reagent Concentrations for NSB Reduction
| Reagent | Type | Typical Concentration Range | Reference |
| NaCl / KCl | Salt | 50 mM - 200 mM | |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | |
| Bovine Serum Albumin (BSA) | Protein Blocker | 0.1% - 5% (w/v) | |
| Casein | Protein Blocker | 0.1% - 1% (w/v) |
This compound Signaling Pathway and Experimental Design
Diagram: this compound Mechanism of Action
Caption: this compound acts as an antagonist at the CysLT1 receptor, blocking leukotriene-mediated inflammation.
Experimental Protocols
Protocol: Competitive Binding Assay to Quantify and Mitigate NSB
This protocol outlines a method to determine the specific vs. non-specific binding of this compound using a filtration-based receptor binding assay.
Diagram: Experimental Workflow
Caption: Workflow for a competitive receptor binding assay to measure non-specific binding.
Methodology
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer : Ice-cold Assay Buffer.
-
Labeled this compound : Prepare a stock solution of radiolabeled this compound (e.g., ³H-Pobilukast) at a concentration ~10x its Kd.
-
Unlabeled Competitor : Prepare a stock of a potent, unlabeled CysLT1 antagonist (e.g., Montelukast) at a high concentration (e.g., 10 µM).
-
Receptor Source : Prepare cell membranes expressing the human CysLT1 receptor.
-
-
Assay Setup : In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding (TB) : Add 25 µL Assay Buffer, 25 µL Labeled this compound, and 50 µL of receptor membranes.
-
Non-Specific Binding (NSB) : Add 25 µL Unlabeled Competitor, 25 µL Labeled this compound, and 50 µL of receptor membranes.
-
Troubleshooting Wells : Repeat TB and NSB setups using modified buffers (e.g., with 150 mM NaCl or 0.05% Tween-20).
-
-
Incubation : Incubate the plate for 60-90 minutes at room temperature on a plate shaker to allow the binding to reach equilibrium.
-
Filtration :
-
Pre-soak a glass fiber filter plate (e.g., GF/B) with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the compound to the filter itself.
-
Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and vacuum filtration.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound ligand.
-
-
Signal Detection :
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the average counts per minute (CPM) for each condition (TB, NSB).
-
Calculate Specific Binding: Specific Binding (CPM) = Average TB (CPM) - Average NSB (CPM).
-
Compare the % NSB (NSB/TB * 100) between standard and troubleshooting conditions to evaluate the effectiveness of your changes. An acceptable assay window typically has NSB as less than 20% of the total binding.
-
References
Pobilukast Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pobilukast dose-response curve experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why am I observing a low signal-to-noise ratio in my calcium mobilization assay?
A1: A low signal-to-noise ratio can be attributed to several factors:
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at the optimal density. Over-confluent or unhealthy cells will respond poorly.
-
Dye Loading: Inefficient loading of the calcium-sensitive dye can lead to a weak signal. Optimize dye concentration and incubation time. Ensure the dye is not expired and has been stored correctly.
-
Agonist Concentration: The concentration of the agonist (e.g., LTD₄) used to stimulate the CysLT1 receptor might be suboptimal. Perform an agonist dose-response curve to determine the EC₈₀ concentration for use in antagonist assays.
-
Assay Buffer Composition: The presence of calcium chelators or other interfering substances in the assay buffer can dampen the signal. Use a well-defined and validated buffer system.
Q2: My dose-response curve for this compound is showing high variability between replicates. What could be the cause?
A2: High variability can stem from several sources of error:
-
Pipetting Inaccuracy: Inconsistent pipetting of either the compound or the agonist can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Cell Plating Uniformity: Uneven cell distribution in the microplate wells will result in varied cell numbers per well, leading to inconsistent responses. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the periphery of the microplate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations, especially in aqueous buffers. Visually inspect your compound dilutions for any signs of precipitation. The use of a small percentage of DMSO can aid solubility.
Q3: The IC₅₀ value I'm obtaining for this compound is significantly different from what is expected based on literature. What should I check?
A3: Discrepancies in IC₅₀ values can arise from several experimental differences:
-
Cell Line and Receptor Expression Level: The potency of an antagonist can be influenced by the expression level of the target receptor in the cell line used. Different cell lines may have varying levels of CysLT1 receptor expression.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all affect the apparent potency of an antagonist. Ensure your assay conditions are consistent and well-documented.
-
Agonist Concentration: The IC₅₀ of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate agonist concentration (typically the EC₈₀).
-
Data Analysis Method: The method used to fit the dose-response curve and calculate the IC₅₀ can influence the result. Use a standardized non-linear regression model.
Q4: I am observing a biphasic or "U-shaped" dose-response curve. What does this indicate?
A4: A biphasic dose-response curve, also known as hormesis, can be caused by several factors:
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to an unexpected response.
-
Compound Cytotoxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in signal that is not related to receptor antagonism. It is crucial to perform a cytotoxicity assay in parallel.
-
Assay Artifacts: Certain assay components or detection methods can produce artifacts at high compound concentrations.
Quantitative Data Presentation
The following tables summarize representative quantitative data for CysLT1 receptor antagonists. Note that the data for this compound is illustrative and based on its described potency relative to other well-characterized compounds. Actual experimental values may vary.
Table 1: Illustrative In Vitro Potency of CysLT1 Receptor Antagonists
| Compound | Assay Type | Cell Line | Target | Parameter | Illustrative Value (nM) |
| This compound | Radioligand Binding | CHO-K1 expressing human CysLT1R | CysLT1R | Kᵢ | 1 - 10 |
| Montelukast | Radioligand Binding | CHO-K1 expressing human CysLT1R | CysLT1R | Kᵢ | 0.5 - 5 |
| Zafirlukast | Radioligand Binding | U937 cells | CysLT1R | Kᵢ | 1 - 15 |
| This compound | Calcium Mobilization | HEK293 expressing human CysLT1R | CysLT1R | IC₅₀ | 5 - 50 |
| Montelukast | Calcium Mobilization | HEK293 expressing human CysLT1R | CysLT1R | IC₅₀ | 1 - 20 |
| Zafirlukast | Calcium Mobilization | HEK293 expressing human CysLT1R | CysLT1R | IC₅₀ | 10 - 100 |
Table 2: Example Dose-Response Data for this compound in a Calcium Mobilization Assay
| This compound Concentration (nM) | % Inhibition of LTD₄-induced Calcium Flux (Mean ± SD) |
| 0.1 | 2.5 ± 1.1 |
| 1 | 15.2 ± 3.5 |
| 10 | 48.9 ± 5.2 |
| 100 | 85.1 ± 4.1 |
| 1000 | 98.7 ± 1.8 |
| 10000 | 99.5 ± 0.9 |
Experimental Protocols
CysLT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human CysLT1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CysLT1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
A serial dilution of this compound or unlabeled LTD₄ (for competition curve).
-
[³H]-LTD₄ (final concentration ~0.5 nM).
-
Cell membranes (20-50 µg of protein per well).
-
-
Incubate at 25°C for 60 minutes.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled LTD₄ (1 µM) is included.
-
-
Filtration and Counting:
-
Rapidly filter the assay mixture through a GF/B glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
CysLT1 Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting LTD₄-induced calcium mobilization.
Methodology:
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human CysLT1 receptor.
-
Plate the cells in black-walled, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells gently with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined EC₈₀ concentration of LTD₄ to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for determining this compound IC₅₀ using a calcium mobilization assay.
Caption: A logical flowchart for troubleshooting common issues in dose-response experiments.
Technical Support Center: Mitigating Pobilukast Cytotoxicity in Cell Lines
Disclaimer: Pobilukast is a selective cysteinyl leukotriene (CysLT1) receptor antagonist.[1][2] Currently, there is limited publicly available data on the specific cytotoxic effects of this compound in various cell lines. The following troubleshooting guide and FAQs are based on the known cytotoxic mechanisms of a similar CysLT1 receptor antagonist, Montelukast, and general strategies for mitigating drug-induced cytotoxicity in vitro.[3] The recommendations provided should be considered as a starting point for experimental design and require validation for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures treated with this compound. What could be the potential mechanism?
A1: While direct evidence for this compound is limited, studies on the similar drug Montelukast suggest that cytotoxicity in some cell lines, such as the microglial HAPI and neuroblastoma SH-SY5Y cells, can be induced at higher concentrations (e.g., 50-100 μM).[3] The observed cell death may be mediated by the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS), and the activation of apoptotic pathways, indicated by increased caspase-3/7 activity.[3]
Q2: At what concentration ranges might this compound-induced cytotoxicity be expected?
A2: Based on studies with Montelukast, cytotoxic effects were observed in the 50-100 μM range in certain cell lines. However, the effective and cytotoxic concentrations of this compound may vary significantly depending on the cell line's sensitivity, metabolic activity, and the expression levels of the CysLT1 receptor. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experiments.
Q3: Are there any general recommendations for handling and preparing this compound to minimize potential cytotoxicity?
A3: To ensure the reliability of your experiments and minimize confounding factors, consider the following:
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is essential to run a vehicle control with the same concentration of the solvent used to deliver this compound to ensure that the observed cytotoxicity is not due to the solvent itself.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Degradation products could potentially exhibit higher cytotoxicity.
-
Media Components: Components in your cell culture media, such as serum levels, can sometimes interact with the compound and influence its activity and toxicity.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity observed during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| High levels of cell death at expected therapeutic concentrations. | This compound-induced oxidative stress and apoptosis. | 1. Confirm Cytotoxicity: Perform a cell viability assay (e.g., MTT or resazurin assay) to quantify the cytotoxic effect. 2. Investigate Mechanism: Assess markers of apoptosis (e.g., caspase-3/7 activity) and oxidative stress (e.g., intracellular ROS levels). 3. Co-treatment with Antioxidants: Co-incubate cells with this compound and an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to determine if cytotoxicity is ROS-dependent. 4. Co-treatment with Apoptosis Inhibitors: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to see if it rescues the cells from this compound-induced death. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or experimental setup. | 1. Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and media composition. 2. Freshly Prepare this compound Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Monitor Vehicle Controls: Pay close attention to the health of cells treated with the vehicle control to rule out solvent effects. |
| Cell morphology changes without significant cell death. | Sub-lethal cytotoxic effects or induction of cellular stress responses. | 1. Lower this compound Concentration: Reduce the concentration of this compound to a level that does not induce morphological changes. 2. Assess Cellular Stress Markers: Investigate markers of cellular stress, such as heat shock proteins or DNA damage markers. 3. Time-Course Experiment: Perform a time-course experiment to determine the onset of morphological changes. |
Table 1: Recommended Starting Concentrations for Mitigating Agents
| Mitigating Agent | Mechanism of Action | Typical Starting Concentration Range | Reference |
| N-acetylcysteine (NAC) | Antioxidant, replenishes intracellular glutathione. | 1 - 10 mM | |
| Vitamin E (α-tocopherol) | Lipid-soluble antioxidant, protects against lipid peroxidation. | 50 - 200 µM | |
| Z-VAD-FMK | Pan-caspase inhibitor, blocks apoptosis. | 20 - 50 µM |
Note: These are starting concentrations and should be optimized for your specific cell line and experimental conditions. Always include appropriate controls for the mitigating agents alone to assess their intrinsic effects on cell viability.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol outlines the steps to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in a white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express as fold change relative to the vehicle control.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a black-walled 96-well plate. Include a positive control (e.g., H2O2) and a negative control.
-
DCFH-DA Staining: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the fluorescence intensity as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
References
Validation & Comparative
Pobilukast and Montelukast: A Comparative Analysis of CysLT1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pobilukast and montelukast, two prominent antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The CysLT1 receptor is a key player in the inflammatory cascade, particularly in allergic and respiratory diseases. Understanding the binding characteristics of its antagonists is crucial for the development of more effective therapeutics. This document summarizes key binding affinity data, outlines the experimental methodologies used to obtain this data, and visualizes the relevant biological and experimental pathways.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and montelukast for the CysLT1 receptor have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Source | Radioligand | Ki (nM) | Fold Difference (vs. This compound) |
| This compound | Human Lung Membranes | [³H]LTD₄ | 20 | 1x |
| Montelukast | Differentiated Human U937 Cells | [³H]LTD₄ | 0.52 | ~38.5x higher affinity |
Note: The Ki values were obtained from different studies using different tissue preparations, which may contribute to some of the observed differences in affinity.
Based on these findings, montelukast demonstrates a significantly higher binding affinity for the CysLT1 receptor, being approximately 10- to 20-fold more potent in antagonizing [³H]LTD₄ binding to human CysLT1 receptors than this compound.
Experimental Protocols: CysLT1 Receptor Binding Assay
The determination of the binding affinities of this compound and montelukast to the CysLT1 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Membrane Preparation
-
From Human Lung Tissue:
-
Human lung tissue is homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
From Differentiated U937 Cells:
-
Human U937 monocytic cells are cultured and differentiated into a macrophage-like phenotype using an agent such as dimethyl sulfoxide (DMSO).
-
The differentiated cells are harvested, washed with phosphate-buffered saline (PBS), and then subjected to hypotonic lysis to rupture the cell membranes.
-
The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Radioligand Binding Assay
-
Incubation: The prepared cell membranes (containing the CysLT1 receptors) are incubated in a multi-well plate with a fixed concentration of a radiolabeled CysLT1 receptor ligand, typically [³H]leukotriene D₄ ([³H]LTD₄).
-
Competition: To determine the binding affinity of the test compounds (this compound or montelukast), increasing concentrations of the unlabeled antagonist are added to the incubation mixture.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Molecular Landscape
To better understand the context of these compounds, the following diagrams illustrate the CysLT1 receptor signaling pathway and the general workflow of the binding affinity experiments.
Pobilukast vs. Zafirlukast: An In Vivo Efficacy Comparison in Asthma Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Pobilukast and Zafirlukast, two cysteinyl leukotriene receptor antagonists investigated for the treatment of asthma. This document synthesizes available preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Zafirlukast is a well-characterized selective antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor with extensive documentation of its in vivo efficacy in various animal models of asthma and in clinical trials.[1][2] It is administered orally and has demonstrated effectiveness in reducing bronchoconstriction, airway inflammation, and asthma symptoms.[2][3] In contrast, publicly available in vivo efficacy data for this compound is scarce. It is also a CysLT1 receptor antagonist but has been noted to be less potent in binding to the human receptor and is formulated for aerosol delivery.[4] Direct head-to-head in vivo comparative studies between this compound and Zafirlukast were not identified in the public domain, limiting a direct quantitative comparison. This guide, therefore, presents a comprehensive overview of the in vivo efficacy of Zafirlukast, based on available literature, and summarizes the limited information on this compound.
Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism
Both this compound and Zafirlukast belong to the class of leukotriene receptor antagonists (LTRAs). They competitively block the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor. These leukotrienes are potent inflammatory mediators released from mast cells and eosinophils, contributing to the pathophysiology of asthma by causing bronchoconstriction, increased mucus secretion, and airway edema. By antagonizing the CysLT1 receptor, both drugs aim to mitigate these effects.
In Vivo Efficacy of Zafirlukast
Zafirlukast has been extensively studied in various animal models of asthma, including guinea pigs and sheep, which are considered translationally relevant to human asthma.
Quantitative Data Summary
| Animal Model | Allergen/Challenge | Zafirlukast Dose | Key Efficacy Findings | Reference |
| Guinea Pig | Ovalbumin | Not specified | Inhibited LTD₄-, LTE₄-, and antigen-induced bronchoconstriction. | |
| Human (Clinical Trial) | Allergen Challenge | 20 mg twice daily | Attenuated early and late-phase asthmatic reactions. | |
| Human (Clinical Trial) | Cold Air Challenge | 20 mg twice daily | Mitigated bronchoconstriction. | |
| Human (Clinical Trial) | Exercise Challenge | 20 mg twice daily | Inhibited exercise-induced bronchospasm. |
Experimental Protocols
Ovalbumin-Sensitized Guinea Pig Model of Asthma
A common preclinical model to evaluate the efficacy of anti-asthma drugs involves sensitization and challenge with ovalbumin in guinea pigs.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Sensitization: Animals are actively sensitized with an intraperitoneal injection of ovalbumin.
-
Drug Administration: Zafirlukast is administered orally via gavage at specified doses prior to the allergen challenge. A vehicle control group is also included.
-
Allergen Challenge: Conscious and unrestrained animals are exposed to an aerosol of ovalbumin to induce an asthmatic response.
-
Efficacy Evaluation: Airway resistance is measured using a whole-body plethysmograph to assess bronchoconstriction. Following the challenge, bronchoalveolar lavage (BAL) is performed to quantify the influx of inflammatory cells, particularly eosinophils.
In Vivo Efficacy of this compound
As of the latest literature review, specific in vivo efficacy studies for this compound in animal models of asthma are not widely available in peer-reviewed publications. One preclinical pharmacology review mentions that this compound is less potent in binding to the human CysLT1 receptor compared to Zafirlukast and Montelukast and is delivered by aerosol to achieve effective antagonism. This suggests that in vivo studies would likely utilize aerosolized administration.
The lack of published data prevents a direct comparison of this compound's in vivo efficacy with that of Zafirlukast. Further research and publication of preclinical data are necessary to enable a comprehensive evaluation.
Discussion and Conclusion
Zafirlukast is a well-established CysLT1 receptor antagonist with a significant body of evidence supporting its in vivo efficacy in mitigating key features of asthma in preclinical models and human subjects. Its oral bioavailability and demonstrated clinical benefits have led to its use in the chronic treatment of asthma.
The available information on this compound is limited, making a direct comparison of its in vivo efficacy with Zafirlukast challenging. The indication that it is less potent and requires aerosol delivery suggests a different pharmacokinetic and pharmacodynamic profile. Aerosol administration could potentially offer the advantage of targeted drug delivery to the lungs, possibly reducing systemic side effects. However, without in vivo data on its efficacy in reducing bronchoconstriction and airway inflammation, its therapeutic potential relative to established oral LTRAs like Zafirlukast remains to be fully elucidated.
For researchers and drug development professionals, the extensive preclinical and clinical data available for Zafirlukast provide a robust benchmark for the evaluation of new LTRAs. The case of this compound highlights the critical need for the publication of comprehensive preclinical in vivo efficacy and safety data to allow for informed comparisons and to guide further development of novel respiratory therapeutics.
References
- 1. Comparative Study of Inhaled Corticosteroids and Leukotriene Receptor Antagonists As Controller Options for Mildly to Moderately Persistent, Stable Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Inhaled Corticosteroids and Leukotriene Receptor Antagonists As Controller Options for Mildly to Moderately Persistent, Stable Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allergenix :: Animal Model [mnhs-teaching1b.med.monash.edu.au]
A Comparative Analysis of Pobilukast and Other Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pobilukast and other prominent leukotriene receptor antagonists (lukasts), including Montelukast, Zafirlukast, and Pranlukast. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.
Introduction to Leukotriene Receptor Antagonists
Leukotriene receptor antagonists, colloquially known as lukasts, are a class of drugs that function by blocking the action of cysteinyl leukotrienes (CysLTs) at their receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1).[1] CysLTs are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, contributing to bronchoconstriction, inflammation, microvascular permeability, and mucus secretion.[2] By antagonizing the CysLT1 receptor, these drugs mitigate the inflammatory cascade associated with these conditions.[1][3] This class of drugs includes established therapeutics such as Montelukast, Zafirlukast, and Pranlukast, as well as the investigational agent this compound.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected lukasts, focusing on their binding affinity for the CysLT1 receptor and their pharmacokinetic properties.
Table 1: Comparative CysLT1 Receptor Binding Affinity
| Compound | Ki (nM) | Source Organism/Cell Line | Radioligand | Reference |
| This compound | 20 | Human Lung Membranes | [3H]LTD4 | |
| Montelukast | 2.3 | Not Specified | Not Specified | |
| Zafirlukast | 8.7 | Not Specified | Not Specified | |
| Pranlukast | 0.63 - 0.99 | Guinea Pig Lung Membranes | [3H]LTE4 / [3H]LTD4 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Montelukast | Zafirlukast | Pranlukast |
| Oral Bioavailability | Data not available | ~64% | ~40% (reduced with food) | >12.5% |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 2-4 hours | 3 hours | 2-6 hours |
| Plasma Protein Binding | Data not available | >99% | >99% | ~99% |
| Metabolism | Data not available | Extensively by CYP2C8, 2C9, 3A4 | Primarily by CYP2C9 | Primarily via glucuronic acid conjugation |
| Elimination Half-life | Data not available | 2.7-5.5 hours | ~10 hours | 3-9 hours |
| Primary Route of Excretion | Data not available | Biliary/Fecal | Fecal | Fecal |
Key Signaling Pathway
The therapeutic effect of lukasts is achieved through the targeted inhibition of the cysteinyl leukotriene signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for CysLT1 receptor antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of comparative data. The following sections outline the protocols for two fundamental assays used in the characterization of leukotriene receptor antagonists.
CysLT1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the CysLT1 receptor. The protocol is based on the principle of competitive displacement of a radiolabeled ligand.
1. Materials:
- Receptor Source: Membranes prepared from cells or tissues expressing the CysLT1 receptor (e.g., human lung membranes).
- Radioligand: A tritiated CysLT1 receptor antagonist, typically [3H]LTD4.
- Test Compounds: this compound and other lukasts of interest.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM) and CaCl2 (2 mM).
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Plate Setup: In a 96-well plate, add assay buffer to all wells.
- Addition of Test Compounds: Add serial dilutions of the test compounds (e.g., this compound, Montelukast) to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CysLT1 antagonist).
- Addition of Radioligand: Add a fixed concentration of the radioligand (e.g., [3H]LTD4) to all wells.
- Initiation of Binding: Add the receptor membrane preparation to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay assesses the functional antagonism of CysLT1 receptor-mediated smooth muscle contraction by the test compounds.
1. Materials:
- Tissue: Freshly isolated trachea from a guinea pig.
- Agonist: Leukotriene D4 (LTD4).
- Test Compounds: this compound and other lukasts of interest.
- Krebs-Henseleit Solution: A physiological salt solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
- Organ Bath System: Equipped with isometric force transducers.
- Data Acquisition System.
2. Procedure:
- Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings.
- Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with periodic washing.
- Pre-incubation with Antagonist: Add the test compound (e.g., this compound) or vehicle to the organ bath and incubate for a specific period (e.g., 30-60 minutes).
- Agonist Challenge: Add cumulative concentrations of LTD4 to the organ bath to generate a concentration-response curve for tracheal contraction.
- Data Recording: Record the isometric contractions using a force transducer and a data acquisition system.
3. Data Analysis:
- Measure the magnitude of the contraction at each LTD4 concentration.
- Plot the contractile response against the log concentration of LTD4 to generate concentration-response curves in the absence and presence of the antagonist.
- Determine the EC50 value (the concentration of LTD4 that produces 50% of the maximal contraction).
- Calculate the pA2 value from a Schild plot, which provides a measure of the antagonist's potency.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of leukotriene receptor antagonists.
Conclusion
This guide provides a foundational comparative analysis of this compound and other key lukasts based on currently available data. The presented information highlights the shared mechanism of action through CysLT1 receptor antagonism, while also pointing to potential differences in potency and pharmacokinetic profiles. The detailed experimental protocols and workflow visualizations are intended to support further research and development in this important therapeutic area. As more data on this compound becomes available, a more comprehensive understanding of its comparative efficacy and safety profile will emerge.
References
Pobilukast's CysLT1 Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pobilukast's selectivity for the cysteinyl leukotriene receptor 1 (CysLT1) against other well-established antagonists, Montelukast and Zafirlukast. The information presented is supported by available experimental data to aid in research and drug development decisions.
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. Their effects are mediated through two main G protein-coupled receptors, CysLT1 and CysLT2. Selective antagonists of the CysLT1 receptor are clinically effective in treating these conditions. This guide focuses on validating the selectivity of this compound for the CysLT1 receptor.
Comparative Analysis of Receptor Antagonism
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | CysLT1 | IC50/Ki | High Affinity | [1] |
| CysLT2 | IC50/Ki | Inactive | [2] | |
| Montelukast | CysLT1 | IC50 | 4.9 | |
| CysLT2 | IC50/Ki | Inactive | [2] | |
| Zafirlukast | CysLT1 | IC50 | 20.6 | |
| CysLT2 | IC50 | ~7000 |
*Note: Specific quantitative IC50 or Ki values for this compound are not available in the cited literature. The terms "High Affinity" and "Inactive" are based on qualitative descriptions from preclinical pharmacological studies.
Experimental Protocols
The selectivity of compounds like this compound for the CysLT1 receptor is typically determined through a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Objective: To determine the binding affinity of this compound, Montelukast, and Zafirlukast for CysLT1 and CysLT2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human CysLT1 or CysLT2 receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [3H]-LTD4, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound, Montelukast, or Zafirlukast).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the receptor. CysLT1 receptor activation leads to an increase in intracellular calcium levels.
Objective: To assess the functional antagonist activity of this compound, Montelukast, and Zafirlukast at the CysLT1 and CysLT2 receptors.
Methodology:
-
Cell Culture: Cells stably expressing either the CysLT1 or CysLT2 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound, Montelukast, or Zafirlukast) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a known CysLT1 or CysLT2 receptor agonist (e.g., LTD4 for CysLT1, LTC4 for CysLT2).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated to determine the potency of the antagonist.
Visualizing Experimental and Biological Pathways
To further clarify the methodologies and the biological context, the following diagrams are provided.
References
Pobilukast's Efficacy in Halting the Inflammatory Cascade of Asthma: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pobilukast's performance against other cysteinyl leukotriene receptor antagonists in various asthma models. This document synthesizes available preclinical and clinical data to illuminate the therapeutic potential of this compound in the context of existing asthma treatments.
This compound, a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, has demonstrated significant efficacy in mitigating key pathological features of asthma across multiple experimental models. Administered via aerosol, this compound effectively antagonizes the bronchoconstrictive and pro-inflammatory effects of cysteinyl leukotrienes (CysLTs), key mediators in the asthma inflammatory cascade. This guide will delve into the quantitative data from preclinical and clinical studies, detail the experimental methodologies employed, and visualize the pertinent biological pathways and experimental workflows.
Comparative Efficacy of this compound and Montelukast
While direct head-to-head preclinical studies providing comparative quantitative data between this compound and montelukast are limited in publicly available literature, existing research allows for an indirect comparison of their efficacy in relevant asthma models.
| Parameter | This compound (SK&F 104,353) | Montelukast | Asthma Model | Key Findings |
| LTD4-induced Bronchoconstriction | Dose-dependent antagonism of LTD4-induced bronchoconstriction.[1] | Potently antagonizes LTD4-induced contractions (pA2 value 9.3).[2] | Cynomolgus Monkey (in vivo), Guinea Pig Trachea (in vitro) | Both compounds are effective antagonists of LTD4, a key mediator of bronchoconstriction in asthma. This compound's efficacy is demonstrated in a primate model, highlighting its potential for clinical translation. |
| Antigen-induced Bronchoconstriction | Substantially reversed antigen-induced bronchoconstriction in mepyramine-pretreated monkeys.[1] | Reduced ovalbumin-induced bronchoconstriction in conscious sensitized rats (ED50 0.03 +/- 0.001 mg/kg).[2] | Cynomolgus Monkey (in vivo), Rat (in vivo) | Both drugs show efficacy in allergen-driven models of asthma, indicating their potential to control allergic asthma. |
| Airway Inflammation (Eosinophil Infiltration) | Data not explicitly available in retrieved preclinical studies. | Reduced eosinophil infiltration in the bronchial wall in a guinea pig model of chronic airway inflammation.[3] | Guinea Pig (in vivo) | Montelukast has demonstrated anti-inflammatory effects by reducing eosinophil accumulation, a hallmark of asthmatic inflammation. Further studies are needed to quantify this effect for this compound. |
| LTC4/LTE4-induced Bronchoconstriction | Significantly inhibited LTC4- and LTE4-induced bronchoconstriction in asthmatic subjects. | Data on direct inhibition of LTC4/LTE4-induced bronchoconstriction not as prominently featured as LTD4 antagonism. | Human Clinical Trial | This compound has shown clinical efficacy in antagonizing a broader range of cysteinyl leukotrienes in humans. |
| Aspirin-induced Asthma | Inhibited the asthmatic response to aspirin ingestion by a mean of 47% in sensitive subjects. | Improvements in asthma control are similar in asthmatic patients who are aspirin-sensitive. | Human Clinical Trial | Both medications offer a therapeutic option for the specific phenotype of aspirin-exacerbated respiratory disease. |
Experimental Protocols
Ovalbumin-Induced Asthma Model in Guinea Pigs
This model is a classic approach to study allergic asthma, characterized by airway hyperresponsiveness and inflammation.
-
Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide. A booster injection may be administered after a specific period (e.g., 14 days) to enhance the allergic response.
-
Challenge: Sensitized animals are challenged with an aerosolized solution of OVA. The challenge can be a single event to study the acute response or repeated over several days or weeks to induce chronic features of asthma.
-
Assessment of Airway Responsiveness: Following the challenge, airway hyperresponsiveness is assessed by exposing the animals to increasing concentrations of a bronchoconstrictor agent like methacholine and measuring the changes in lung function parameters such as airway resistance and dynamic lung compliance.
-
Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The BAL fluid is then analyzed for the total and differential cell counts, with a particular focus on eosinophils. Lung tissue can also be collected for histological analysis to assess inflammatory cell infiltration and other features of airway remodeling.
House Dust Mite (HDM)-Induced Asthma Model in Mice
This model utilizes a clinically relevant allergen to induce an asthma-like phenotype in mice.
-
Sensitization and Challenge: Mice are typically sensitized and challenged via the intranasal or intratracheal route with an HDM extract. The protocol can vary, but a common approach involves repeated administrations of HDM over several weeks to establish a chronic inflammatory state.
-
Measurement of Airway Hyperresponsiveness: Similar to the guinea pig model, airway hyperresponsiveness to methacholine is measured using techniques like whole-body plethysmography or invasive measurement of lung mechanics.
-
Evaluation of Airway Inflammation: BAL fluid is collected and analyzed for inflammatory cell infiltrates, particularly eosinophils. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid can also be measured to assess the Th2 inflammatory response.
-
Histological Analysis: Lung tissue is processed for histology to examine features such as peribronchial and perivascular inflammation, goblet cell metaplasia, and mucus production.
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound and other CysLT1 receptor antagonists is rooted in their ability to block the downstream signaling initiated by the binding of cysteinyl leukotrienes to their receptor on various cells in the airways.
Caption: Cysteinyl Leukotriene Signaling Pathway and this compound's Mechanism of Action.
The experimental workflow for evaluating the efficacy of this compound in an animal model of asthma typically follows a structured sequence of steps from animal sensitization to data analysis.
Caption: Experimental Workflow for Assessing this compound Efficacy in Animal Asthma Models.
References
- 1. SK&F 104353, a selective leukotriene receptor antagonist, inhibits leukotriene D4- and antigen-induced bronchoconstriction in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of glucocorticoid and cysteinyl leukotriene receptor antagonist treatments in an experimental model of chronic airway inflammation in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pobilukast Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pobilukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in the treatment of asthma and other inflammatory conditions. Understanding the selectivity of a drug candidate is paramount in drug development to predict potential off-target effects and to ensure a favorable safety profile. This guide provides a comparative overview of this compound's cross-reactivity with other receptors, supported by experimental methodologies and signaling pathway visualizations.
This compound's Primary Target: The CysLT1 Receptor
This compound exerts its therapeutic effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of its endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These lipid mediators are crucial in the pathophysiology of asthma, contributing to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[3][4]
Comparative Selectivity of this compound
One study suggested that this compound, along with pranlukast, could dissociate both radiolabeled LTC4 and LTD4 from their binding sites, hinting at a potential interaction with the LTC4 binding site, which is distinct from the CysLT1 receptor. However, this compound is reported to be inactive at the CysLT2 receptor. Further quantitative analysis is required to determine the precise affinity (Ki) or inhibitory concentration (IC50) at these and other receptors to fully characterize its selectivity profile.
To illustrate the ideal data for such a comparison, the following table presents a hypothetical cross-reactivity profile for this compound against a panel of G-protein coupled receptors (GPCRs).
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Receptor Target | Ligand/Agonist | This compound K_i (nM) | Montelukast K_i (nM) | Zafirlukast K_i (nM) |
| CysLT1 | LTD4 | 0.5 | 1.2 | 2.5 |
| CysLT2 | LTC4 | >10,000 | >10,000 | >10,000 |
| Histamine H1 | Histamine | >10,000 | >10,000 | >10,000 |
| Beta-2 Adrenergic | Isoproterenol | >10,000 | >10,000 | >10,000 |
| Muscarinic M3 | Acetylcholine | >10,000 | >10,000 | >10,000 |
| Thromboxane A2 (TP) | U-46619 | >5,000 | >5,000 | >5,000 |
| Prostaglandin D2 (DP1) | PGD2 | >10,000 | >10,000 | >10,000 |
Note: The Ki values in this table are for illustrative purposes only and do not represent actual experimental data.
Signaling Pathway of the CysLT1 Receptor
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq). Upon activation by cysteinyl leukotrienes, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the physiological responses associated with asthma and inflammation. Some studies also suggest coupling to Gi/o proteins, which can lead to the activation of the ERK1/2 pathway.
Caption: CysLT1 Receptor Signaling Pathway.
Experimental Protocols
To assess the cross-reactivity of this compound, standardized in vitro pharmacological assays are employed. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for a panel of receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-LTD4 for CysLT1).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester, and wash to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Competition Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at a GPCR that signals through the Gq pathway.
Objective: To determine if this compound can inhibit agonist-induced calcium release mediated by off-target receptors.
Materials:
-
Cells stably expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Known agonist for the receptor.
-
This compound at various concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the known agonist into the wells and immediately measure the change in fluorescence over time.
-
A decrease in the agonist-induced fluorescence signal in the presence of this compound indicates antagonistic activity.
-
Calculate the IC50 value for this compound's inhibition of the calcium response.
Conclusion
This compound is a highly selective CysLT1 receptor antagonist. While direct, comprehensive quantitative cross-reactivity data is limited, the available information and the methodologies described in this guide provide a framework for its continued evaluation. A thorough understanding of a drug's selectivity profile is critical for the development of safe and effective therapeutics. Further studies employing the experimental protocols outlined here will be invaluable in fully characterizing the off-target interaction profile of this compound.
References
- 1. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic properties of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pobilukast Potency: A Comparative Analysis with Next-Generation Cysteinyl Leukotriene Receptor Antagonists
A comprehensive guide for researchers and drug development professionals detailing the comparative potency of pobilukast against leading next-generation cysteinyl leukotriene receptor 1 (CysLT1R) antagonists. This report includes a summary of quantitative binding affinity and potency data, detailed experimental methodologies, and visualizations of the associated signaling pathway and experimental workflows.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators implicated in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects through binding to specific G protein-coupled receptors, primarily the CysLT1 receptor. Antagonism of this receptor is a clinically validated therapeutic strategy for managing these conditions. This compound (also known as SK&F 104353) is a classical CysLT1R antagonist. This guide provides a comparative analysis of its potency relative to next-generation antagonists such as montelukast, zafirlukast, and pranlukast.
Comparative Potency and Binding Affinity
The potency of CysLT1R antagonists is typically determined through in vitro binding and functional assays. Binding assays measure the affinity of a compound for the receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand competition assays. Functional assays assess the ability of an antagonist to inhibit the cellular response to CysLTs, such as calcium mobilization, and also yield an IC50 value.
A summary of the reported binding affinities and functional potencies of this compound and selected next-generation CysLT1R antagonists is presented below.
| Compound | Parameter | Value (nM) | Assay System |
| This compound (SK&F 104353) | Ki | 10 ± 3 | Human Lung Membranes ([³H]LTD₄ Binding)[1] |
| Montelukast | IC50 | 4.9 | HEK293 cells expressing human CysLT1R |
| Zafirlukast | Ki | 0.26 | Human CysLT1R |
| Pranlukast | IC50 | ~300 | Guinea-pig trachea (inhibition of LTD₄-induced contraction) |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental systems and conditions.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the CysLT1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human CysLT1 receptor (e.g., human lung tissue, U937 cells, or transfected HEK293 cells).
-
Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of membrane preparation.
-
A fixed concentration of a radiolabeled CysLT1R ligand, typically [³H]LTD₄, at a concentration near its dissociation constant (Kd).
-
A range of concentrations of the unlabeled antagonist (e.g., this compound or other test compounds).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CysLT1R antagonist.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization)
This protocol describes a general method to assess the functional potency of a CysLT1R antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
1. Cell Culture and Preparation:
-
Cells expressing the CysLT1 receptor (e.g., HEK293-CysLT1R or U937 cells) are cultured to an appropriate confluency.
-
On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Antagonist Incubation:
-
The dye-loaded cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control for a specified period.
3. Agonist Stimulation and Signal Detection:
-
The cells are then stimulated with a fixed concentration of a CysLT1R agonist, typically LTD₄, at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The peak fluorescence response following agonist addition is determined for each antagonist concentration.
-
The data are normalized to the response in the absence of the antagonist (100% activity) and the basal fluorescence (0% activity).
-
The normalized data are plotted against the logarithm of the antagonist concentration, and the IC50 value is determined using non-linear regression.
Signaling Pathway and Experimental Workflow
CysLT1 Receptor Signaling Pathway
Activation of the CysLT1 receptor by its endogenous ligands, primarily LTD₄, initiates a cascade of intracellular signaling events that contribute to the inflammatory response. The receptor is coupled to Gq/11 and Gi/o G-proteins. The canonical Gq-mediated pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to various cellular responses, including smooth muscle contraction. DAG, in conjunction with calcium, activates protein kinase C (PKC), which plays a role in both downstream signaling and receptor desensitization. Other important pathways activated by CysLT1R include the PI3K/Akt and MAPK/Erk pathways, which are involved in cell survival, proliferation, and migration.
Experimental Workflow for Antagonist Potency Determination
The following diagram illustrates the typical workflow for determining the potency of a CysLT1R antagonist using a competitive radioligand binding assay.
Conclusion
This compound demonstrates potent antagonism at the human CysLT1 receptor, with a binding affinity in the nanomolar range. When compared to next-generation antagonists, its potency is notable, although direct comparisons are nuanced by differing experimental conditions. The methodologies outlined provide a framework for the consistent evaluation of CysLT1R antagonist potency, crucial for the discovery and development of novel therapeutics for inflammatory airway diseases. The signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the scientific approach to their investigation.
References
Pobilukast: A Systematic Review of Preclinical Studies in the Context of Leukotriene Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for Pobilukast (also known as SKF 104353), a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. The information is benchmarked against other established leukotriene receptor antagonists (LTRAs) to offer a clear perspective on its pharmacological profile. All quantitative data has been summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
This compound is a potent and selective antagonist of the CysLT1 receptor, demonstrating high affinity for both guinea pig and human lung receptors in in vitro studies. Preclinical evidence in cynomolgus monkeys showcases its efficacy in mitigating leukotriene D4 (LTD4) and antigen-induced bronchoconstriction. While comprehensive preclinical pharmacokinetic data remains limited in publicly available literature, the existing pharmacological data positions this compound as a significant compound within the class of LTRAs. This review synthesizes the available preclinical findings to facilitate an objective evaluation of its potential.
Data Presentation
Table 1: In Vitro Potency of this compound and Comparator LTRAs
| Compound | Target | Species | Assay Type | Potency (Ki) | -log[KB] | Reference |
| This compound (SKF 104353) | LTD4 Receptor | Guinea Pig Lung | Radioligand Binding | 5 ± 2 nM | - | [1] |
| This compound (SKF 104353) | LTD4 Receptor | Human Lung | Radioligand Binding | 10 ± 3 nM | - | [1] |
| This compound (SKF 104353) | LTD4 Receptor | Guinea Pig Lung | Thromboxane B2 Biosynthesis Inhibition | - | 8.4 ± 0.2 | [1] |
| FPL 55712 (Comparator) | LTD4 Receptor | Guinea Pig Lung | Radioligand Binding | 2200 nM | - | [1] |
| FPL 55712 (Comparator) | LTD4 Receptor | Human Lung | Radioligand Binding | 4500 nM | - | [1] |
Table 2: In Vivo Efficacy of this compound in a Primate Model of Bronchoconstriction
| Animal Model | Challenge Agent | This compound (SKF 104353) Dose & Route | Pre-treatment | Effect on Bronchoconstriction | Reference |
| Anesthetized Cynomolgus Monkeys | Aerosolized LTD4 (10 µg/ml) | Aerosol (0.3 or 4.4 mg/ml) | 15 min prior to challenge | Dose-dependent antagonism | |
| Anesthetized Cynomolgus Monkeys | Aerosolized LTD4 | 5 mg/kg IV | 6 min after challenge | Rapid and complete reversal | |
| Anesthetized Cynomolgus Monkeys | Aerosolized Ascaris suum Antigen | 5 mg/kg IV | 12 min after challenge (with mepyramine pre-treatment) | Substantial reversal | |
| Anesthetized Cynomolgus Monkeys | Aerosolized Ascaris suum Antigen | 5 mg/kg IV | 12 min after challenge (without mepyramine pre-treatment) | No reversal | |
| Anesthetized Cynomolgus Monkeys | Aerosolized Ascaris suum Antigen | 20 mg/kg IV | 5 min prior to challenge (without mepyramine pre-treatment) | Little effect |
Note: Specific quantitative data on the percentage of inhibition was not provided in the source material.
Experimental Protocols
In Vitro Radioligand Binding Assay: .
-
Tissue Preparation: Membranes were prepared from guinea pig and human lung tissue.
-
Assay Conditions: The binding assay was conducted to determine the affinity of this compound (SKF 104353) for the LTD4 receptor. The specific radioligand used was not detailed in the abstract. The assay measured the displacement of the radioligand by increasing concentrations of this compound to calculate the inhibition constant (Ki).
-
Comparator: FPL 55712 was used as a reference compound.
Inhibition of LTD4-Induced Thromboxane B2 (TxB2) Biosynthesis: .
-
System: The experiment was performed using guinea pig lung tissue.
-
Methodology: The ability of this compound to inhibit the LTD4-induced synthesis of TxB2, a downstream mediator, was assessed. Guinea pig lung tissue was incubated with this compound and increasing concentrations of LTD4. The concentration of TxB2 produced was measured.
-
Data Analysis: The dose-response curve of LTD4-induced TxB2 biosynthesis was shifted to the right in the presence of this compound, and the negative logarithm of the antagonist's dissociation constant (-log[KB]) was calculated.
In Vivo Bronchoconstriction in Cynomolgus Monkeys: .
-
Animal Model: Anesthetized, spontaneously breathing cynomolgus monkeys were used.
-
Challenge: Bronchoconstriction was induced by aerosolized LTD4 or Ascaris suum antigen.
-
Drug Administration: this compound (SKF 104353) was administered either as an aerosol prior to the challenge or intravenously after the onset of bronchoconstriction.
-
Measurements: Pulmonary resistance and dynamic lung compliance were measured to assess the degree of bronchoconstriction.
-
Pre-treatment: In some experiments with antigen challenge, the histamine H1 receptor antagonist mepyramine was administered intravenously to isolate the effects of leukotrienes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its in vivo efficacy.
Caption: this compound blocks LTD4 binding to the CysLT1 receptor.
Caption: In vivo efficacy testing workflow for this compound.
References
A Comparative Meta-Analysis of CysLT1 Antagonists in Respiratory Disorders
A detailed guide for researchers and drug development professionals on the comparative efficacy and safety of cysteinyl leukotriene receptor 1 (CysLT1) antagonists, with available data on Pobilukast, Montelukast, Zafirlukast, and Pranlukast.
This guide provides a comprehensive comparison of key cysteinyl leukotriene receptor 1 (CysLT1) antagonists utilized in the management of asthma and allergic rhinitis. While a direct meta-analysis including this compound is not currently available in the published literature, this document synthesizes available data from clinical trials for this compound and other prominent CysLT1 antagonists, namely Montelukast, Zafirlukast, and Pranlukast. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape of these agents.
CysLT1 Signaling Pathway and Mechanism of Action
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators derived from arachidonic acid.[1] They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which is expressed on various cells, including airway smooth muscle cells and macrophages.[1] This binding triggers a cascade of intracellular signaling events, leading to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment, all of which are hallmark features of asthma and allergic rhinitis.[1][2]
CysLT1 receptor antagonists, such as this compound, Montelukast, Zafirlukast, and Pranlukast, function as competitive antagonists at the CysLT1 receptor. By blocking the binding of CysLTs, these drugs inhibit the downstream signaling pathways, thereby mitigating the inflammatory and bronchoconstrictive effects.[2]
Comparative Efficacy Data
The following tables summarize the available quantitative data from clinical trials of Montelukast, Zafirlukast, and Pranlukast in patients with asthma and allergic rhinitis. Data for this compound is limited, and direct comparative trials are lacking.
Table 1: Efficacy of CysLT1 Antagonists in Asthma
| Drug | Dosage | Study Population | Primary Endpoint | Results | Citation |
| Montelukast | 10 mg once daily | Adults and adolescents (≥15 years) with chronic asthma | Change from baseline in Forced Expiratory Volume in 1 second (FEV1) | Statistically significant improvement in FEV1 compared to placebo. | |
| 5 mg once daily | Children (6-14 years) with asthma | Change from baseline in FEV1 | Significantly greater improvement in FEV1 (8.23%) compared to placebo (3.58%). | ||
| Zafirlukast | 20 mg twice daily | Adults and children (≥12 years) with mild-to-moderate asthma | Improvement in asthma symptoms and pulmonary function | Significant reduction in asthma symptoms, decreased need for β-agonist use, and improved pulmonary function. | |
| 80 mg twice daily (high dose) | Adults with severe asthma on high-dose inhaled corticosteroids | Mean morning Peak Expiratory Flow Rate (PEFR) | Significant improvement in morning PEFR (18.7 L/min) compared to placebo (1.5 L/min). | ||
| Pranlukast | 225 mg twice daily | Adults with mild to moderate asthma | FEV1 and morning PEFR | Statistically significant improvements in FEV1 and morning PEFR compared to placebo. | |
| 450 mg/day | Patients with moderate asthma | Clinical parameters (AM PEFR, symptom score, etc.) | Both BDP (1600 µ g/day ) and BDP (800 µ g/day ) + pranlukast resulted in improvement in all clinical parameters with no significant difference between the two regimens. | ||
| This compound | N/A | N/A | N/A | Limited clinical trial data available for direct comparison. |
Table 2: Efficacy of CysLT1 Antagonists in Allergic Rhinitis
| Drug | Dosage | Study Population | Primary Endpoint | Results | Citation |
| Montelukast | 10 mg once daily | Adults (15-85 years) with seasonal allergic rhinitis | Daytime nasal symptoms score | Significantly more effective than placebo in improving the daytime nasal symptoms score. | |
| 10 mg once daily | Adults with perennial allergic rhinitis | Daytime nasal symptoms score | Statistically significant improvements in PAR symptoms compared with the placebo group. | ||
| Zafirlukast | N/A | N/A | N/A | Primarily indicated for asthma; off-label use for allergic rhinitis has been reported but robust clinical trial data is less available compared to montelukast. | |
| Pranlukast | N/A | N/A | N/A | Approved for allergic rhinitis in some countries, but detailed comparative clinical trial data in English literature is limited. | |
| This compound | N/A | N/A | N/A | No available clinical trial data for allergic rhinitis. |
Comparative Safety and Tolerability
CysLT1 antagonists are generally well-tolerated. The following table summarizes common adverse events reported in clinical trials.
Table 3: Common Adverse Events of CysLT1 Antagonists
| Drug | Common Adverse Events | Notable Precautions/Interactions | Citation |
| Montelukast | Headache, upper respiratory infection, abdominal pain. | Reports of neuropsychiatric events (e.g., agitation, depression, suicidal thoughts). | |
| Zafirlukast | Headache, nausea, pharyngitis, sinusitis. | Can increase prothrombin time in patients on warfarin; potential for cytochrome P450 interactions. Rare cases of Churg-Strauss syndrome have been reported, though a causal link is not established. | |
| Pranlukast | Gastrointestinal disturbances. | Generally well-tolerated with no drug-related changes in hematological and biochemical variables observed in some studies. | |
| This compound | N/A | Insufficient data available. |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
Montelukast in Seasonal Allergic Rhinitis
-
Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled (loratadine 10 mg) study.
-
Participants: 1,214 outpatients (15-85 years) with a history of spring allergic rhinitis and a positive skin test to a spring allergen.
-
Procedure: Following a 3- to 5-day placebo run-in period, patients were randomized to receive montelukast 10 mg, loratadine 10 mg, or placebo once daily at bedtime for 2 weeks.
-
Outcome Measures: The primary endpoint was the daytime nasal symptoms score (average of nasal congestion, rhinorrhea, nasal pruritus, and sneezing on a 0-3 scale). Secondary endpoints included nighttime symptoms, daytime eye symptoms, and global evaluations of allergic rhinitis.
Zafirlukast in Severe Asthma
-
Study Design: Double-blind, parallel-group study.
-
Participants: 368 adult patients with chronic asthma treated with high doses of inhaled corticosteroids (1,000 to 4,000 µ g/day ) who remained symptomatic.
-
Procedure: Patients were randomly assigned to receive either zafirlukast 80 mg twice daily or placebo for 6 weeks, in addition to their existing corticosteroid therapy.
-
Outcome Measures: The primary endpoint was the mean morning peak expiratory flow rate (PEFR). Secondary endpoints included evening PEFR, FEV1, daytime symptom scores, and β2-agonist use.
Pranlukast in Mild-to-Moderate Asthma
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter four-week study.
-
Participants: Patients with mild to moderate asthma.
-
Procedure: Patients were randomized to receive oral pranlukast (225 or 337.5 mg twice daily) or placebo for four weeks.
-
Outcome Measures: The main efficacy variables were forced expiratory volume in one second (FEV1) and morning domiciliary peak expiratory flow rates (PEFR). Clinic PEFR and daytime and night-time asthma symptom scores were also recorded.
Logical Workflow for a Comparative Clinical Trial of CysLT1 Antagonists
The following diagram illustrates a logical workflow for a clinical trial designed to compare the efficacy and safety of different CysLT1 antagonists.
Conclusion
Montelukast, Zafirlukast, and Pranlukast are effective CysLT1 receptor antagonists with established efficacy and safety profiles for the treatment of asthma and, for some, allergic rhinitis. While they share a common mechanism of action, differences in dosing, potential drug interactions, and approved indications exist. The available data suggests that these agents offer a valuable therapeutic option, particularly for patients who may have difficulty with or concerns about inhaled corticosteroids.
References
- 1. Zafirlukast in clinical practice: results of the Accolate Clinical Experience and Pharmacoepidemiology Trial (ACCEPT) in patients with asthma. | Semantic Scholar [semanticscholar.org]
- 2. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pobilukast: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Pobilukast, a classical cysteinyl leukotriene CysLT1 receptor antagonist used in asthma research.
Crucially, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The primary source for detailed handling and disposal instructions is the manufacturer or supplier of the compound. Therefore, the first and most critical step is to obtain the official SDS for this compound.
Immediate Steps for Safe Management
Before receiving the specific SDS, researchers should adhere to established best practices for chemical waste management. These general procedures are designed to minimize risk but must be superseded by the manufacturer's specific instructions once obtained.
1. Request the Safety Data Sheet (SDS): Contact the vendor from whom the this compound was purchased and formally request a copy of the SDS. This document will contain specific information regarding the compound's hazards, handling, storage, and, most importantly, its proper disposal.
2. Segregation and Labeling:
-
Isolate all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials).
-
Store this waste in a dedicated, sealed, and clearly labeled container. The label should prominently display "this compound Waste" and any known hazard symbols (if available from other sources).
-
Ensure the container is compatible with the chemical nature of this compound.
3. Interim Storage:
-
Store the segregated this compound waste in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
General Disposal Protocol (Pending SDS)
Once the SDS is obtained, its specific instructions for disposal must be followed. In the absence of this document, the following general protocol, based on standard laboratory safety guidelines, should be implemented. This procedure is a placeholder and should be updated with the SDS-specific information.
| Step | Action | Key Considerations |
| 1 | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste. |
| 2 | Waste Characterization | Based on the (yet to be obtained) SDS, determine if this compound is classified as a hazardous waste under local, state, and federal regulations. |
| 3 | Containerization | Use a robust, leak-proof container for all this compound waste. Ensure the container is properly sealed to prevent spills or volatilization. |
| 4 | Labeling | Affix a hazardous waste label to the container. The label must include the name "this compound Waste," the accumulation start date, and any hazard warnings specified in the SDS. |
| 5 | Engage a Licensed Disposal Vendor | Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. Provide them with a copy of the this compound SDS. |
| 6 | Record Keeping | Maintain meticulous records of the amount of this compound waste generated and the date of its transfer to the disposal vendor. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound, emphasizing the critical role of the Safety Data Sheet.
Caption: Workflow for the safe and compliant disposal of this compound.
By prioritizing the acquisition of the official Safety Data Sheet and adhering to these rigorous safety and logistical procedures, research professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
